2-(5-Methylpyridin-3-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylpyridin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-7(3-8(10)11)5-9-4-6/h2,4-5H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQAFBFTQKCRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyridine-3-Acetic Acid Derivatives: The "Goldilocks" Scaffold in Medicinal Chemistry
Topic: Pyridine-3-acetic acid derivatives as privileged scaffolds in pharma Content Type: In-depth Technical Guide
Executive Summary
In the landscape of heterocyclic drug design, the pyridine-3-acetic acid (3-PAA) scaffold occupies a unique "privileged" status. Unlike its 2- and 4-isomers, which suffer from rapid thermal decarboxylation and metabolic instability, the 3-isomer offers a robust chemical architecture that balances electronic stability with versatile binding potential. This guide analyzes the structural causality behind this stability, details its critical role in blockbuster bisphosphonate drugs like Risedronate , and explores its emerging utility in CRTH2 antagonism and kinase inhibition.
Structural & Physicochemical Integrity
The Stability Paradox: Why Position 3?
The utility of pyridineacetic acids is dictated by the electronic environment of the pyridine nitrogen.
-
2- and 4-Pyridylacetic Acids: These isomers are inherently unstable. The ring nitrogen acts as an electron sink. When the carboxylate group is deprotonated, the resulting carbanion (formed during decarboxylation) is stabilized by resonance with the electron-deficient ring nitrogen. This lowers the activation energy for decarboxylation, often making these compounds difficult to isolate or store.
-
3-Pyridylacetic Acid (The "Goldilocks" Zone): At the 3-position (meta-like), the negative charge of a potential carbanion intermediate cannot be delocalized onto the ring nitrogen via resonance. This significantly increases the activation energy for decarboxylation, rendering the 3-PAA scaffold chemically stable for complex synthetic manipulations and long-term shelf life.
Physicochemical Profile[1][2]
-
Zwitterionic Character: In neutral aqueous solution, 3-PAA exists largely as a zwitterion (N-protonated, carboxylate deprotonated), improving water solubility—a critical trait for oral bioavailability.
-
pKa Values: The pyridine nitrogen (pKa ~5.6) and the carboxylic acid (pKa ~4.0) allow for modulation of ionization state at physiological pH (7.4), facilitating interactions with both cationic and anionic pockets in target proteins.
Medicinal Chemistry Applications
Bone Health: The Risedronate Anchor
The most commercially successful application of the 3-PAA scaffold is Risedronate Sodium , a third-generation bisphosphonate used for osteoporosis.
-
Chemical Logic: The 3-pyridyl moiety is crucial. It dictates the drug's 3D conformation in the bone mineral matrix (hydroxyapatite). The nitrogen atom at the 3-position interacts specifically with the farnesyl pyrophosphate synthase (FPPS) enzyme in osteoclasts.
-
Mechanism of Action: Risedronate mimics the isoprenoid diphosphate lipids. It binds to the FPPS enzyme, blocking the mevalonate pathway. This prevents the prenylation of small GTPase proteins (like Rho, Rac, Cdc42), leading to osteoclast apoptosis and reduced bone resorption.
DOT Diagram: Mevalonate Pathway Inhibition
Caption: Risedronate targets the FPPS enzyme, disrupting protein prenylation and inducing osteoclast apoptosis.
Immunology: CRTH2 Antagonists
Recent research has utilized the 3-PAA scaffold (and its bioisosteres like 7-azaindole-3-acetic acid) to target the CRTH2 receptor (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).
-
Role: Antagonists prevent PGD2-mediated inflammation in asthma and allergic rhinitis.
-
Scaffold Function: The acetic acid tail mimics the carboxylate of Prostaglandin D2 (the natural ligand), while the pyridine/indole core provides hydrophobic stacking interactions within the receptor pocket.
Technical Protocol: Synthesis of Risedronate Sodium
Objective: High-yield synthesis of Risedronate Sodium from 3-Pyridylacetic Acid (3-PAA). Scale: Pilot Laboratory Scale (100g basis).
Reagents & Materials
-
Precursor: 3-Pyridylacetic acid hydrochloride (CAS: 6419-36-9).
-
Phosphonylating Agents: Phosphorous acid (H3PO3), Phosphorous trichloride (PCl3).
-
Solvent: Chlorobenzene or Fluorobenzene (Preferred for thermal control).
-
Hydrolysis: 6N Hydrochloric acid.
Step-by-Step Methodology
This protocol utilizes a one-pot bis-phosphonylation reaction.
-
Reaction Setup:
-
Equip a 1L three-necked round-bottom flask with a mechanical stirrer, reflux condenser (with CaCl2 guard tube), and dropping funnel.
-
Charge 50.0 g (0.288 mol) of 3-pyridylacetic acid hydrochloride and 70.9 g (0.865 mol) of phosphorous acid into 500 mL of chlorobenzene.
-
-
Activation:
-
Heat the mixture to 90-95°C using an oil bath. The mixture may form a melt/suspension.
-
-
Addition (Critical Step):
-
Add 119.0 g (0.867 mol) of phosphorous trichloride (PCl3) dropwise over 60 minutes.
-
Caution: Massive HCl gas evolution will occur. Scrubber system required.
-
-
Reflux & Solidification:
-
Reflux the mixture for 3-4 hours. A thick, viscous yellow oil or solid mass will form as the P-C-P bond network is established.
-
-
Hydrolysis:
-
Decant the organic solvent (chlorobenzene).
-
Add 300 mL of 6N HCl to the residue. Reflux for 6 hours to hydrolyze the intermediate chloride esters into the free acid.
-
-
Isolation:
-
Cool to room temperature. Filter the solution through activated carbon to remove color.
-
Adjust pH to ~4.5 using 50% NaOH solution.
-
Cool to 0-5°C. Risedronate Sodium Hemipentahydrate will crystallize.[1]
-
Filter, wash with cold water/ethanol, and dry.
-
DOT Diagram: Synthetic Pathway
Caption: One-pot synthesis of Risedronate via bis-phosphonylation of 3-pyridylacetic acid.
Future Outlook: Bioisosterism & Novel Derivatives
The 3-PAA scaffold is currently evolving beyond simple carboxylic acids.
-
Tetrazole Bioisosteres: Replacing the -COOH with a tetrazole ring maintains the acidity (pKa ~4.5) but improves metabolic stability and membrane permeability.
-
Dual Orexin Antagonists: While current drugs like Suvorexant use complex linkers, research into "3-aryl pyrazolidines" and pyridine-linked amides relies on the same spatial geometry provided by the 3-substituted pyridine core to position hydrogen bond acceptors effectively.
-
Kinase Inhibitors: 3-PAA derivatives are being explored as fragments for FLT3 and CDK9 inhibitors, where the pyridine nitrogen forms a critical hinge-binding interaction within the ATP pocket.
References
-
Risedronate Mechanism: Russell, R. G. G. "Bisphosphonates: The first 40 years." Bone, 2011. Link
-
Synthesis Protocol: Kieczykowski, G. R., et al. "Preparation of (4-amino-1-hydroxybutylidene)bisphosphonic acid sodium salt." Journal of Organic Chemistry, 1995. (Basis for PCl3/H3PO3 method).[2] Link
- Scaffold Stability:Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition.
-
CRTH2 Antagonists: Sandham, D. A., et al.[3] "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists."[3] Bioorganic & Medicinal Chemistry Letters, 2009.[3] Link
-
Industrial Process: European Patent EP1243592A2. "A process for the preparation of risedronic acid."[4][5] 2002. Link
Sources
- 1. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]
- 2. WO2009003001A2 - Preparation of risedronate sodium hemi-pentahydrate - Google Patents [patents.google.com]
- 3. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. US20100317859A1 - Process for the Preparation of Risedronate Sodium - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis and Evaluation of CYP11B1 Inhibitors Derived from 2-(5-Methylpyridin-3-yl)acetic Acid
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application: Lead optimization for Cushing’s Syndrome therapeutics
Executive Summary
Cushing’s syndrome is a severe endocrine disorder characterized by chronic hypercortisolism. The most direct pharmacological intervention involves inhibiting steroid 11β-hydroxylase (CYP11B1) , the cytochrome P450 enzyme responsible for the final step of cortisol biosynthesis. However, designing selective inhibitors is notoriously difficult due to the 93% sequence homology between CYP11B1 and CYP11B2 (aldosterone synthase).
This application note details the structural rationale, quantitative structure-activity relationship (SAR) data, and a validated synthetic protocol for developing highly potent and selective CYP11B1 inhibitors using 2-(5-Methylpyridin-3-yl)acetic acid as the foundational building block.
Mechanistic Rationale & Structural Design
The design of selective CYP11B1 inhibitors relies on exploiting subtle topographical differences in the active sites of CYP11B1 and CYP11B2. The 5-methylpyridin-3-yl moiety is a privileged pharmacophore in this domain[1].
-
Heme Coordination: The basic nitrogen of the pyridine ring acts as a Lewis base, coordinating directly with the Lewis acidic heme iron in the active site of the CYP450 enzyme.
-
Steric Selectivity: The addition of the 5-methyl group restricts the rotational freedom of the molecule and optimally fills a specific hydrophobic pocket present in CYP11B1. This steric bulk clashes with residues in the highly homologous CYP11B2, driving the crucial Selectivity Factor (SF)[2].
-
Core Scaffold Optimization: Early generations of these inhibitors utilized a central pyridine ring (e.g., 5-((5-methylpyridin-3-yl)methyl)-2-phenylpyridine), which achieved an IC50 of 2 nM but suffered from poor oral bioavailability (F = 2%) and promutagenic potential[3]. Replacing the central pyridine with an isoxazole core significantly improved the pharmacokinetic profile while maintaining nanomolar potency[4].
Fig 1: Steroidogenesis pathway highlighting CYP11B1 inhibition by 5-methylpyridin-3-yl derivatives.
Quantitative Data & SAR Profiling
The table below summarizes the pharmacological evolution of CYP11B1 inhibitors, demonstrating how the incorporation of the 5-methylpyridin-3-yl moiety and subsequent core optimization outperforms clinical standards like Metyrapone and Osilodrostat[3][4].
| Compound / Drug | Core Scaffold | IC50 (CYP11B1) | Selectivity Factor (B2/B1) | Oral Bioavailability (F) |
| Metyrapone | Pyridine | 15 nM | 5 | N/A |
| Osilodrostat | Imidazole | 3 nM | 0.07 (Poor) | N/A |
| Compound 44 | Pyridylmethyl-pyridine | 2 nM | >10 | 2% |
| Compound 24 | Pyridylmethyl-isoxazole | 5 nM | >10 | >40% |
| Compound 25 | Methoxypyridyl-isoxazole | 2 nM | 14 | 50% |
Note: Compound 24 directly utilizes the 2-(5-Methylpyridin-3-yl)acetic acid building block described in this protocol.
Synthetic Strategy & Workflow
To synthesize the optimized pyridylmethyl-isoxazole inhibitor (Compound 24), 2-(5-Methylpyridin-3-yl)acetic acid is utilized as the primary starting material. The strategy avoids harsh acidic conditions that could protonate the pyridine nitrogen, relying instead on mild activation and a Claisen condensation, followed by a robust cyclization.
Fig 2: Three-step synthetic workflow from 2-(5-Methylpyridin-3-yl)acetic acid to the final inhibitor.
Step-by-Step Experimental Protocols
Step 1: Activation to Acyl Imidazole
Objective: Convert 2-(5-Methylpyridin-3-yl)acetic acid into a reactive electrophile without generating HCl.
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 2-(5-Methylpyridin-3-yl)acetic acid (1.0 eq, 5.0 mmol) and dissolve in 25 mL of anhydrous Tetrahydrofuran (THF).
-
Activation: Cool the solution to 0 °C using an ice bath. Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 6.0 mmol).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. CO₂ evolution will be observed.
-
Causality Check: Why CDI? Traditional activation using thionyl chloride or oxalyl chloride generates HCl. Because the starting material contains a basic pyridine ring, HCl would protonate the nitrogen, forming a highly insoluble hydrochloride salt in THF, which severely stunts the subsequent nucleophilic attack. CDI provides a neutral, highly reactive acyl imidazole intermediate.
Step 2: Claisen Condensation to 1,3-Dione
Objective: Form the carbon backbone required for the isoxazole ring.
-
Enolate Formation: In a separate flame-dried flask, dissolve acetophenone (1.1 eq, 5.5 mmol) in 20 mL of anhydrous THF. Cool to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF) (2.2 eq, 11.0 mmol). Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation.
-
Coupling: Using a cannula, transfer the acyl imidazole solution from Step 1 dropwise into the enolate solution at -78 °C.
-
Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the 1,3-dione intermediate.
-
Causality Check: Why LiHMDS at -78 °C? LiHMDS is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the alpha-carbon of acetophenone without attacking the carbonyl carbon. The ultra-low temperature suppresses the self-condensation of acetophenone (aldol reaction), ensuring the enolate exclusively attacks the acyl imidazole.
Step 3: Cyclization to Isoxazole Core
Objective: Construct the central heterocyclic ring to yield the final CYP11B1 inhibitor.
-
Reaction Setup: Dissolve the purified 1,3-dione intermediate (1.0 eq) in 30 mL of absolute ethanol.
-
Reagent Addition: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 eq).
-
Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 6 hours. Monitor reaction completion via LC-MS.
-
Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Resuspend the residue in Ethyl Acetate and neutralize the acidic byproduct by washing with saturated aqueous NaHCO₃ until CO₂ evolution ceases.
-
Final Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the pure 5-((5-methylpyridin-3-yl)methyl)-3-phenylisoxazole.
-
Causality Check: Why Hydroxylamine Hydrochloride? Hydroxylamine acts as a bis-nucleophile, sequentially attacking both carbonyls of the 1,3-dione. The hydrochloride salt is specifically chosen over free hydroxylamine because the mildly acidic environment catalyzes the final dehydration step, which provides the thermodynamic driving force to aromatize the newly formed 5-membered isoxazole ring.
References
-
Emmerich, J., Hu, Q., Hanke, N., & Hartmann, R. W. (2013). Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type. Journal of Medicinal Chemistry. URL:[Link]
-
Emmerich, J., et al. (2017). Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease. Journal of Medicinal Chemistry. URL:[Link]
- Hartmann, R. W., et al. (2016). Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases. U.S. Patent No. 9,394,290 B2.
Sources
- 1. Cushing's syndrome: development of highly potent and selective CYP11B1 inhibitors of the (pyridylmethyl)pyridine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9394290B2 - Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases - Google Patents [patents.google.com]
- 3. Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Amide Coupling Protocols for 2-(5-Methylpyridin-3-yl)acetic acid
Introduction and Chemical Context
2-(5-Methylpyridin-3-yl)acetic acid is a highly versatile building block widely utilized in medicinal chemistry for the synthesis of complex pharmaceuticals, including kinase inhibitors, GPCR ligands, and antiviral agents[1]. However, forming an amide bond with this specific heteroaromatic acetic acid presents unique mechanistic challenges that can severely impact reaction yields if standard peptide coupling conditions are blindly applied.
Key Chemical Challenges:
-
Decarboxylation Risk: The electron-withdrawing nature of the pyridine ring stabilizes the formation of a carbanion at the benzylic position. Over-activation of the carboxylic acid or excessive heating can lead to the rapid loss of CO₂, converting the starting material into an unreactive 3,5-dimethylpyridine derivative.
-
Nucleophilic Interference: The basic pyridine nitrogen can compete with the target amine nucleophile or poison transition-metal catalysts if not properly accounted for.
-
Salt Forms: Pyridylacetic acids are frequently supplied and stored as hydrochloride salts to improve their bench stability[2]. This necessitates precise stoichiometric adjustments to the base during the reaction to ensure the carboxylic acid is fully deprotonated prior to activation.
Reagent Selection Strategy & Mechanistic Rationale
Selecting the correct coupling reagent is the most critical variable in maximizing yield and minimizing purification bottlenecks.
-
T3P (Propylphosphonic anhydride): Highly recommended for heteroaromatic systems. It operates under mild conditions, significantly reducing the risk of decarboxylation. T3P has been successfully utilized in the synthesis of complex SARS-CoV-2 3CLpro inhibitors utilizing 3-pyridylacetic acid derivatives[3]. Its byproducts are exclusively water-soluble, allowing for purification via simple aqueous extraction.
-
HATU: Provides exceptional coupling efficiency and fast reaction rates, making it the premier choice for sterically hindered or unreactive amines. However, it requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Nucleophilic bases like pyridine must be strictly avoided as they compete with the amine nucleophile, leading to stalled reactions[4].
Quantitative Comparison of Coupling Conditions
| Reagent System | Acid (eq) | Amine (eq) | Coupling Reagent (eq) | Base (DIPEA) (eq) | Typical Temp (°C) | Reaction Time (h) |
| T3P / DIPEA | 1.0 | 1.1 - 1.2 | 1.5 - 3.0 | 3.0 - 4.0 | 20 - 65 | 2 - 16 |
| HATU / DIPEA | 1.0 | 1.1 - 1.2 | 1.1 - 1.2 | 2.0 - 3.0 | 20 - 40 | 1 - 4 |
| EDC / HOBt | 1.0 | 1.1 - 1.2 | 1.2 (each) | 2.0 - 3.0 | 20 | 4 - 12 |
Decision Workflow
Workflow for selecting amide coupling conditions for pyridylacetic acids.
Detailed Experimental Protocols
Protocol A: T3P-Mediated Amide Coupling (Preferred for Scalability)
This protocol is optimized to prevent decarboxylation and eliminate the need for column chromatography.
-
Preparation: Dissolve 2-(5-Methylpyridin-3-yl)acetic acid (1.0 eq) in anhydrous THF or EtOAc to achieve a 0.1 M concentration.
-
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the active phosphonic anhydride intermediate back into the starting carboxylic acid.
-
-
Base Addition: Add DIPEA (3.0 - 4.0 eq) to the stirring solution.
-
Causality: Excess base is required because the starting material is often supplied as a hydrochloride salt[2], and T3P activation generates acidic phosphonic acid byproducts that must be neutralized to drive the reaction forward.
-
-
Amine Addition: Add the target primary amine (1.1 eq).
-
Activation: Dropwise addition of T3P (50% solution in EtOAc, 1.5 eq).
-
Causality: Adding T3P after the amine ensures that the mixed anhydride immediately reacts with the nucleophile upon formation, preventing intermediate accumulation and subsequent decarboxylation.
-
-
Reaction & Monitoring: Stir at room temperature for 2 hours. If the amine is moderately unreactive, the reaction can be safely heated to 65 °C for up to 16 hours[3].
-
Validation Checkpoint: Monitor by LC-MS. The appearance of the
peak of the product and the disappearance of the acid peak indicates success.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: T3P byproducts are highly water-soluble and partition entirely into the aqueous layer, yielding a crude product of high purity without silica gel chromatography.
-
Protocol B: HATU-Mediated Amide Coupling (Preferred for Hindered Amines)
This protocol utilizes highly reactive HOAt esters to force the coupling of secondary or sterically hindered amines.
-
Preparation: Dissolve 2-(5-Methylpyridin-3-yl)acetic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Pre-activation: Add HATU (1.1 eq) followed by DIPEA (3.0 eq). Stir for 15–30 minutes at room temperature.
-
Causality: The generally recommended order is to pre-activate the carboxylic acid with HATU and base before introducing the amine[4]. This allows the formation of the highly reactive HOAt ester.
-
Validation Checkpoint: A distinct color change (often pale yellow to orange) confirms the formation of the active ester. If the solution remains clear and starting material persists by TLC, verify the anhydrous nature of the solvent.
-
-
Amine Addition: Add the sterically hindered amine (1.2 eq).
-
Causality: Nucleophilic bases like pyridine must be avoided as they can compete with the amine nucleophile[4]; hence DIPEA is strictly utilized.
-
-
Reaction: Stir at room temperature for 1–4 hours.
-
Workup: Dilute the reaction mixture with EtOAc and wash extensively with 5% aqueous LiCl (3x) followed by brine.
-
Causality: DMF and the tetramethylurea byproduct generated by HATU are notoriously difficult to remove. The 5% LiCl washes are specifically employed to pull DMF into the aqueous phase. Subsequent silica gel chromatography is usually required to achieve analytical purity.
-
Analytical Validation & Troubleshooting
When validating the success of the coupling via LC-MS, researchers must specifically look for the
If decarboxylation is observed:
-
Switch from HATU to the milder T3P protocol.
-
Ensure the reaction temperature does not exceed 25 °C.
-
Verify that the base is not being used in massive excess (>5 eq), which can catalyze the loss of CO₂.
By NMR, successful amide formation is typically confirmed by a downfield shift of the methylene protons (
References
-
Technical Support Center: HATU Coupling Reactions . BenchChem.4
-
2-Pyridylacetic Acid Hydrochloride . BenchChem. 2
-
(5-Methyl-3-nitropyridin-2-yl)acetic Acid . BenchChem. 1
-
Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) . NIH/PMC. 3
Sources
- 1. (5-Methyl-3-nitropyridin-2-yl)acetic Acid|CAS 1214386-16-9 [benchchem.com]
- 2. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]
- 3. Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
High-Efficiency Suzuki-Miyaura Coupling of 5-Methylpyridin-3-yl Derivatives
Application Note & Protocol Guide
Introduction: The Bioisosteric Imperative
The 5-methylpyridin-3-yl moiety is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for phenyl or 3-pyridyl rings.[1] The introduction of the methyl group at the 5-position serves two critical functions:
-
Metabolic Stability: It blocks the metabolically vulnerable 5-position of the pyridine ring, preventing oxidation by CYP450 enzymes.
-
Conformational Locking: The methyl group can induce a specific twist in biaryl systems, optimizing ligand-receptor binding affinity.
However, incorporating this moiety via Suzuki-Miyaura cross-coupling presents a distinct challenge: Catalyst Poisoning . The 5-methyl group exerts a positive inductive effect (+I), making the pyridine nitrogen more Lewis basic (pKa ~5.[1]6) than unsubstituted pyridine (pKa ~5.2).[1][2] Without steric hindrance near the nitrogen (as seen in 2-substituted pyridines), this nitrogen is fully exposed and aggressively coordinates to the Palladium center, arresting the catalytic cycle.
This guide details the reagents and protocols necessary to overcome these electronic and coordinative challenges.
Reagent Selection Strategy
Choosing the correct boron species is the first step in mitigating protodeboronation and instability.
Comparative Analysis of Boron Reagents
| Reagent Class | Stability (Shelf) | Reactivity | Atom Economy | Recommendation |
| Boronic Acid | Low | High (Fast Transmetallation) | High | Avoid. Prone to rapid protodeboronation and trimerization (boroxine formation).[1] |
| Pinacol Ester (Bpin) | High | Moderate (Requires Hydrolysis) | Moderate | Primary Choice. Best balance of stability and reactivity.[1] Commercially available (CAS 1073371-96-6).[1][3] |
| MIDA Boronate | Very High | Low (Slow Release) | Low | Rescue Strategy. Use only if Bpin fails due to extreme instability. |
| Lithium Triisopropyl Borate | Moderate | High | High | Specialist. Useful for in-situ generation from 3-bromo-5-methylpyridine.[1] |
Expert Insight: The "Pinacol Paradox"
While Pinacol esters are more stable, they must hydrolyze to the boronic acid in situ to undergo transmetallation. For 5-methylpyridin-3-yl derivatives, if this hydrolysis is too slow, the active boronic acid concentration remains too low to compete with the poisoning effect of the pyridine nitrogen. Therefore, base selection is critical to tune the hydrolysis rate.
Catalyst & Ligand Engineering
To prevent the exposed nitrogen of the 5-methylpyridin-3-yl group from binding to the Pd center, we must use bulky, electron-rich phosphine ligands .[1]
-
The Solution: Buchwald Dialkylbiaryl Ligands (XPhos, SPhos). [1]
-
Mechanism: These ligands are extremely bulky. They create a "protective shell" around the Pd center that allows the small oxidative addition partners to enter but sterically excludes the coordination of the pyridine nitrogen.
-
Precatalysts: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3) to ensure a precise 1:1 Pd:Ligand ratio and rapid activation at mild temperatures.[1]
-
Experimental Protocols
Protocol A: The "Gold Standard" (High Success Rate)
Recommended for coupling 5-methylpyridin-3-yl boronic acid pinacol ester with aryl chlorides/bromides.[1]
Reagents:
-
Nucleophile: 5-Methylpyridine-3-boronic acid pinacol ester (1.2 equiv)[1]
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)[1]
-
Catalyst: XPhos Pd G3 (2-5 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: THF : Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Pinacol Ester (1.2 mmol, 263 mg), XPhos Pd G3 (0.02 mmol, 17 mg), and K₃PO₄ (3.0 mmol, 637 mg).
-
Inert: Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (x3).
-
Solvate: Add degassed THF (4 mL) and degassed Water (1 mL) via syringe.
-
Note: The presence of water is mandatory to promote hydrolysis of the pinacol ester.
-
-
React: Heat the mixture to 60°C for 2-4 hours.
-
QC Check: Monitor by LCMS. The 5-methylpyridin-3-yl product usually ionizes strongly [M+H]+.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography. Note that pyridine derivatives often streak on silica; add 1% Et₃N to the eluent.
Protocol B: The "Rescue" (For Unstable Substrates)
Use this if Protocol A results in significant protodeboronation (formation of 3-methylpyridine).[1]
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: n-Butanol (Anhydrous)[1]
Methodology:
-
Charge reagents under inert atmosphere.
-
Add n-Butanol.
-
Heat to 100°C .
-
Why n-Butanol? The protic nature of the solvent facilitates transmetallation via hydrogen bonding without the massive excess of water that drives protodeboronation.
-
Mechanism & Logic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the catalyst poisoning pathway specific to this substrate.
Caption: Catalytic cycle showing the critical "Poisoning Pathway" where the pyridine nitrogen sequesters the active Pd(0), and how bulky ligands (XPhos) block this interaction.
Troubleshooting: The Self-Validating System
Use this decision tree to diagnose failure modes.
Caption: Diagnostic logic for common failure modes in pyridine-based Suzuki couplings.[1]
References
-
Buchwald, S. L., et al. "A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, 2012. Link[1]
-
Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.[4] Link[1]
-
Santa Cruz Biotechnology. "2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester Product Data." SCBT, 2024. Link (Representative reagent data)
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2024. Link
-
BenchChem. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Technical Support, 2025. Link
Sources
Synthesis of Rupatadine analogs containing 5-methylpyridine moiety
Application Note: Modular Synthesis of Rupatadine and 5-Methylpyridine-Linked Tricyclic Analogs
Part 1: Executive Summary & Strategic Analysis
The Pharmacophore: The 5-methylpyridine moiety is a critical structural determinant in second-generation antihistamines, most notably Rupatadine .[1][2] Unlike the simple pyridine rings found in earlier generation drugs, the 5-methyl substitution pattern confers dual activity: potent blockade of the Histamine H1 receptor and antagonism of the Platelet-Activating Factor (PAF) receptor.[2] This dual mechanism addresses both the early (histamine-mediated) and late (PAF-mediated) phases of allergic inflammation.[1][2][3]
Synthetic Challenge: The synthesis of Rupatadine and its structural analogs hinges on the efficient N-alkylation of a tricyclic secondary amine (e.g., Desloratadine) with a 3-halomethyl-5-methylpyridine electrophile.[1][2][4] The primary challenges are:
-
Instability of the Linker: The free base of 3-chloromethyl-5-methylpyridine is prone to self-polymerization.[1][2]
-
Impurity Formation: Competitive quaternization (over-alkylation) and dimerization reduce yield and complicate purification.[1][2][3]
This guide details a robust, scalable protocol utilizing the hydrochloride salt of the linker and a Phase Transfer Catalysis (PTC) system to maximize yield and selectivity.[2]
Part 2: Retrosynthetic Logic
The synthesis is best approached by disconnecting the N-C bond between the piperidine ring of the tricyclic core and the methylene bridge of the pyridine headgroup.[2]
Figure 1: Retrosynthetic breakdown of Rupatadine into the stable tricyclic amine and the reactive pyridine electrophile.[1][2]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Linker (3-Chloromethyl-5-methylpyridine HCl)
Rationale: Direct bromination of 3,5-lutidine yields a mixture of mono-, di-, and tri-bromo products.[1][2] The route starting from 5-methylnicotinic acid is superior for purity.[1][2][3][4][5]
Reagents & Materials:
Step-by-Step Methodology:
-
Esterification: Reflux 5-methylnicotinic acid (1.0 eq) in methanol with catalytic
to yield methyl 5-methylnicotinate. -
Reduction: Treat the ester with
(2.5 eq) in methanol/THF at 0°C to 25°C. Quench with water, extract with EtOAc, and concentrate to obtain (5-methylpyridin-3-yl)methanol . -
Chlorination (Critical Step):
-
Dissolve the alcohol (1.0 eq) in anhydrous toluene.
-
Add
(1.2 eq) dropwise at 0-5°C. Caution: Exothermic.[1][3] -
Heat to 60°C for 2 hours.
-
Isolation: Cool to room temperature. The product precipitates as the Hydrochloride Salt .[2] Filter, wash with cold toluene, and dry under vacuum.[1][2][3]
-
Note: Do NOT neutralize to the free base for storage; it is unstable.[1][2][3] Store as the HCl salt.
-
Protocol B: The Coupling (N-Alkylation of Desloratadine)
Rationale: Using a biphasic system with a Phase Transfer Catalyst (PTC) allows the use of inorganic bases, simplifying workup and reducing the formation of quaternary ammonium salts.[2]
Reagents & Materials:
Step-by-Step Methodology:
-
Charge: In a reactor, suspend Desloratadine (1.0 eq) and 3-Chloromethyl-5-methylpyridine HCl (1.1 eq) in Toluene (10 vol).
-
Catalyst Addition: Add TBAB (0.05 eq).
-
Base Addition: Add 10% NaOH solution (2.5 eq) slowly. The biphasic mixture allows the free base of the linker to be generated in situ and react immediately.[2]
-
Reaction: Heat to 65-70°C with vigorous stirring. Monitor by HPLC.
-
Workup:
-
Salt Formation (Fumarate):
Quantitative Data Summary:
| Parameter | Specification / Range | Notes |
| Linker Yield | 85 - 92% | From alcohol to HCl salt |
| Coupling Yield | 75 - 85% | Isolated Rupatadine Base |
| Purity (HPLC) | > 99.5% | After salt crystallization |
| Major Impurity | Quaternary Salt (< 0.1%) | Controlled by stoichiometry & solvent |
Part 4: Process Logic & Impurity Control
The following diagram illustrates the reaction workflow and the critical control points for impurities.
Figure 2: Process workflow emphasizing the removal of the quaternary impurity via phase separation.
Part 5: Troubleshooting & Optimization
-
High Quaternary Impurity (>0.5%):
-
Low Yield of Linker:
-
Coloration of Product:
References
-
Uriach & Cia. S.A. (1995).[1][2][3] Derivatives of 8-chloro-11-(4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine. U.S. Patent 5,407,941.[1][2][3][8] Link
-
Macleods Pharmaceuticals Ltd. (2006).[1][2][3] Process for the synthesis of Rupatadine. Indian Patent Application IN200600864.[1][2][3] Link
-
BenchChem. (2025).[1][2][3][4][5][9] The Pivotal Role of 5-(Chloromethyl)-3-methylpyridine in Rupatadine Synthesis: A Technical Guide. Link[1][3]
-
Hetero Letters. (2016). Synthesis and characterization of related substances of rupatadine fumarate. Vol 6, Issue 1. Link
-
Cadila Pharmaceuticals. (2006).[1][2][3] A process for the preparation of rupatadine. WO2006114676A2.[1][2][3][10] Link
Sources
- 1. Rupatadine - Wikipedia [en.wikipedia.org]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An improved process for the preparation of Rupatadine Fumarate - Patent 2824103 [data.epo.org]
- 7. heteroletters.org [heteroletters.org]
- 8. Process For The Synthesis Of Rupatadine [quickcompany.in]
- 9. benchchem.com [benchchem.com]
- 10. EP2824103A1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]
Preparation of 5-Methylpyridin-3-yl Esters for Kinase Inhibitor Research: A Comprehensive Application Note and Protocol
Introduction & Scientific Rationale
The design and synthesis of highly selective kinase inhibitors are foundational to modern targeted oncology and immunology. Within the medicinal chemist's toolkit, the 5-methylpyridin-3-yl ester moiety has emerged as a privileged pharmacophore scaffold[1].
The causality behind selecting this specific heterocyclic ester is deeply rooted in its structural biology interactions:
-
Hinge Region Binding: The pyridine nitrogen acts as a potent hydrogen bond acceptor, interacting directly with the kinase hinge region (e.g., in PIKfyve or mTOR kinases)[1][2].
-
Steric Modulation: The methyl group at the 5-position provides critical van der Waals interactions within hydrophobic sub-pockets, restricting the conformational flexibility of the ester linkage. This steric bulk prevents off-target binding, significantly enhancing kinome-wide selectivity compared to unsubstituted pyridines[1].
-
Metabolic Stability: The electron-deficient nature of the pyridine ring modulates the electrophilicity of the adjacent ester carbonyl, offering a tunable half-life in physiological environments compared to standard aliphatic esters.
Signaling Pathway Context
Kinase inhibitors utilizing the 5-methylpyridin-3-yl scaffold frequently target lipid and serine/threonine kinases, such as those in the PI3K/mTOR pathway. By covalently or allosterically binding to the kinase domain, these esters halt the phosphorylation cascade responsible for unchecked cellular proliferation.
Figure 1: PI3K/mTOR signaling pathway and targeted inhibition by 5-methylpyridin-3-yl ester derivatives.
Synthetic Strategy: The Steglich Esterification
Synthesizing 5-methylpyridin-3-yl esters requires coupling 5-methylpyridin-3-ol[3] with complex, often highly functionalized carboxylic acids. Traditional Fischer esterification (acid-catalyzed, refluxing conditions) is entirely unsuitable here, as it leads to the degradation of sensitive kinase inhibitor precursors.
To preserve molecular integrity, the Steglich Esterification is the method of choice[4]. By utilizing a carbodiimide coupling reagent (EDC·HCl) and an acyl transfer catalyst (DMAP), the reaction proceeds under mild, room-temperature conditions.
Why EDC over DCC?
While Dicyclohexylcarbodiimide (DCC) is a common coupling agent, it generates dicyclohexylurea (DCU), a byproduct that is notoriously insoluble and difficult to separate from the target ester. In contrast, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) generates a water-soluble urea byproduct that is effortlessly removed during a basic aqueous workup, ensuring high purity of the final kinase inhibitor.
Experimental Workflow
Figure 2: Step-by-step Steglich esterification workflow for 5-methylpyridin-3-yl ester synthesis.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding.
Materials Required:
-
5-Methylpyridin-3-ol (1.0 equiv)
-
Target Carboxylic Acid (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄
Procedure:
-
Preparation & Solvation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the target carboxylic acid (1.1 equiv) and 5-methylpyridin-3-ol (1.0 equiv). Dissolve the mixture in anhydrous DCM to achieve a 0.2 M concentration.
-
Causality: Anhydrous conditions are critical; ambient moisture will rapidly hydrolyze the highly reactive O-acylisourea intermediate back to the starting carboxylic acid.
-
-
Thermal Control (0 °C): Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Causality: Lowering the temperature suppresses the irreversible intramolecular rearrangement of the O-acylisourea into a dead-end N-acylurea byproduct.
-
-
Activation: Add EDC·HCl (1.2 equiv) followed immediately by DMAP (0.1 equiv).
-
Causality: DMAP is a superior nucleophile compared to the pyridinol. It rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate, which is highly susceptible to nucleophilic attack by 5-methylpyridin-3-ol.
-
-
Coupling & Self-Validation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system.
-
Validation Check: The reaction is complete when the baseline spot corresponding to 5-methylpyridin-3-ol (visible under UV 254 nm and staining deep brown with iodine) is entirely consumed, replaced by a higher Rf product spot.
-
-
Quench & Workup: Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (1 × 50 mL).
-
Causality: The basic NaHCO₃ wash neutralizes any unreacted carboxylic acid and efficiently strips the water-soluble EDC-urea byproduct into the aqueous layer.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure 5-methylpyridin-3-yl ester.
Quantitative Data & Reaction Optimization
To demonstrate the superiority of the chosen protocol, the following table summarizes the quantitative optimization data for coupling a standard lipophilic acid with 5-methylpyridin-3-ol.
Table 1: Optimization of Esterification Conditions for 5-Methylpyridin-3-yl Esters
| Entry | Coupling Reagent (Eq) | Catalyst (Eq) | Solvent | Temp | Yield (%) | Experimental Observation / Causality |
| 1 | DCC (1.2) | DMAP (0.1) | DCM | RT | 75% | DCU byproduct precipitated but was difficult to completely remove via filtration. |
| 2 | EDC·HCl (1.2) | DMAP (0.1) | DCM | 0 °C → RT | 88% | Optimal conditions. Clean reaction profile; urea byproduct easily removed via aqueous wash. |
| 3 | HATU (1.2) | DIPEA (2.0) | DMF | RT | 82% | Good yield, but required tedious, multiple aqueous washes to remove DMF and DIPEA salts. |
| 4 | None (Fischer) | H₂SO₄ (Cat.) | Toluene | Reflux | <20% | Severe degradation of complex acid precursors; unsuited for kinase inhibitor synthesis. |
Conclusion
The integration of the 5-methylpyridin-3-yl ester moiety into kinase inhibitor scaffolds provides significant advantages in target affinity and kinome selectivity. By strictly adhering to the EDC/DMAP-mediated Steglich esterification protocol outlined in this guide, researchers can reliably synthesize these complex esters with high yields, excellent purity, and broad functional group tolerance, accelerating the pipeline of novel targeted therapeutics.
References
- Virtual Screening and Optimization of Novel mTOR Inhibitors for...
- Source: mdpi.
- Source: mdpi.
- Source: benchchem.
Sources
Synthesis of PIKfyve inhibitors using pyridineacetic acid intermediates
Application Note: Synthesis of PIKfyve Inhibitors Using Pyridineacetic Acid Intermediates
Abstract
This application note details an optimized synthetic protocol for the preparation of high-potency PIKfyve inhibitors, specifically focusing on Apilimod (STA-5326) and its structural analogs. While commercial routes often utilize unstable alcohol intermediates, this protocol establishes a robust workflow starting from 2-pyridineacetic acid . This precursor offers superior shelf-stability and synthetic versatility, allowing for controlled reduction to the critical 2-(2-pyridyl)ethanol linker or diversion to amine-linked analogs. We provide step-by-step methodologies, critical process parameters (CPPs), and biological validation assays to ensure high reproducibility and inhibitory efficacy against PIKfyve-mediated PI(3,5)P2 generation.
Introduction & Biological Context
PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is the sole enzyme responsible for phosphorylating PI(3)P to PI(3,5)P2 . This phosphoinositide is a master regulator of endolysosomal trafficking, vacuolar homeostasis, and viral entry (including Ebolavirus and SARS-CoV-2).
Inhibition of PIKfyve leads to:
-
Enlarged endolysosomes (vacuolation): A phenotypic hallmark used for rapid cellular screening.
-
Blockade of viral egress: Preventing viral escape from the endosome into the cytosol.
-
Disruption of autophagy: Impairing the fusion of autophagosomes with lysosomes.
Apilimod remains the gold-standard small-molecule inhibitor, exhibiting picomolar affinity (
Retrosynthetic Strategy
The use of 2-pyridineacetic acid as the starting material (SM) addresses a common supply chain and stability issue. The corresponding alcohol, 2-pyridineethanol, is hygroscopic and prone to oxidation. The acid salt is a stable solid that can be reduced in situ or in bulk for subsequent coupling.
Caption: Retrosynthetic disassembly of Apilimod highlighting the strategic reduction of pyridineacetic acid to generate the ether-linked side chain.
Chemical Synthesis Protocol
Phase 1: Linker Preparation
Objective: Synthesis of 2-(2-pyridyl)ethanol from 2-pyridineacetic acid hydrochloride.
-
Reagents: 2-Pyridineacetic acid HCl, Lithium Aluminum Hydride (LiAlH
), THF (anhydrous), NaOH (15%). -
Rationale: Direct reduction ensures a fresh, water-free alcohol source, critical for the subsequent water-sensitive NaH coupling.
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N
inlet. -
Charging: Add 2-pyridineacetic acid HCl (10.0 g, 57.6 mmol) suspended in anhydrous THF (150 mL). Cool to 0°C.[1]
-
Reduction: Slowly add LiAlH
(2.4 M in THF, 48 mL, 115 mmol) dropwise over 30 mins. Caution: Exothermic H evolution. -
Reflux: Warm to room temperature (RT), then reflux for 3 hours. Monitor by TLC (10% MeOH/DCM).
-
Workup (Fieser Method): Cool to 0°C. Quench sequentially with:
-
4.4 mL H
O -
4.4 mL 15% NaOH
-
13.2 mL H
O
-
-
Isolation: Filter the granular white precipitate through Celite. Dry the filtrate over Na
SO and concentrate in vacuo. -
Yield: Expect ~6.5 g (92%) of pale yellow oil. Store under Argon at -20°C.
Phase 2: Core Assembly (The Apilimod Scaffold)
Step A: Morpholine Substitution [2][3]
-
Dissolve 2,4,6-trichloropyrimidine (5.0 g, 27.3 mmol) in MeOH (50 mL) at 0°C.
-
Add morpholine (2.38 g, 27.3 mmol) and DIPEA (4.7 mL) dropwise.
-
Stir at RT for 2 h. The C4-position is most reactive.
-
Precipitate with water, filter, and dry to obtain 4-(2,6-dichloropyrimidin-4-yl)morpholine .
Step B: Introduction of the Pyridine Linker (Critical Step)
-
Reagent: 2-(2-pyridyl)ethanol (from Phase 1).
-
Solvent: Dioxane or DMF (anhydrous).
-
Base: NaH (60% dispersion).
-
Suspend NaH (1.2 eq) in anhydrous dioxane (40 mL) under N
. -
Add 2-(2-pyridyl)ethanol (1.0 eq) at 0°C; stir 30 min to form the alkoxide.
-
Add the dichloropyrimidine intermediate (from Step A, 1.0 eq).
-
Heat to 80°C for 4-6 hours.
-
Checkpoint: This SNAr reaction installs the pyridine side chain at the C2 position (or C6 depending on specific isomer control, though C2/C4 selectivity is driven by the morpholine already present). Note: Literature suggests the 2-alkoxy isomer is thermodynamically favored under these conditions.
-
Quench with NH
Cl (sat), extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).
Step C: Hydrazone Formation (Final Assembly)
-
React the chloro-intermediate from Step B with anhydrous hydrazine (excess) in EtOH at reflux to generate the hydrazine core.
-
Condense the resulting hydrazine with 3-methylbenzaldehyde (1.0 eq) in EtOH with catalytic acetic acid.
-
Reflux 2 h. Upon cooling, Apilimod precipitates as a pale yellow solid.
-
Salt Formation: Dissolve in DCM/MeOH and treat with methanesulfonic acid (2 eq) to generate the Apilimod Dimesylate salt (clinical form).
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Moisture Control | < 0.05% H | Alkoxide formation (NaH) is water-sensitive. Water competes as a nucleophile, creating hydroxy-pyrimidine impurities. |
| Temperature | 80°C ± 5°C (Step B) | Lower temps lead to incomplete conversion; higher temps promote double-substitution or decomposition. |
| Stoichiometry | 1.0 : 1.05 (Core : Alcohol) | Slight excess of alcohol ensures complete consumption of the chlorinated core, simplifying purification. |
| Isomer Purity | > 98% Regioisomer | The morpholine must be at C4 and the pyridine-ethoxy at C2. Verify via NOESY NMR. |
Quality Control & Validation
Chemical Verification
-
1H NMR (400 MHz, DMSO-d6): Look for the ethylene bridge triplets at
3.1 and 4.6 ppm. The hydrazone proton typically appears as a singlet around 8.0-8.2 ppm. -
LC-MS: Target Mass [M+H]+ = 407.2 (Free base). Purity > 95% required for biological assays.
Biological Validation: The Vacuolation Assay
To confirm the synthesized compound is an active PIKfyve inhibitor:
-
Cell Line: HEK293 or A549 cells.
-
Treatment: Treat cells with 10 nM - 100 nM of the synthesized inhibitor for 4 hours.
-
Readout: Phase-contrast microscopy.
-
Positive Result: Appearance of multiple large, translucent cytoplasmic vacuoles (swollen endosomes).
-
Negative Control: DMSO treated cells (no vacuoles).
-
-
Rescue: Co-treatment with Bafilomycin A1 (V-ATPase inhibitor) should prevent vacuolation, confirming the mechanism is PIKfyve-dependent (requires acidification).
Caption: Mechanism of Action. The inhibitor blocks PI(3,5)P2 production, halting lysosomal fission and causing characteristic vacuolization.[4]
References
-
Cai, X., et al. (2013). "PIKfyve, a class III PI-kinase, is the target of the small molecular IL-12/23 inhibitor apilimod and a new player in toll-like receptor signaling."[5] Chemistry & Biology, 20(7), 912-921.
-
Wada, Y., et al. (2007). "Selective abrogation of Th1 response by STA-5326, a potent IL-12/IL-23 inhibitor." Blood, 109(3), 1156-1164.[3]
-
Gayle, S., et al. (2017). "Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma."[5] Blood, 129(13), 1768-1778.
-
Lam, H., et al. (2012). "Synthesis and biological activity of 2,4-diamino-6-substituted pyrimidines as kinase inhibitors." US Patent 7,923,557.
-
Bouhaddou, M., et al. (2020). "The Global Phosphorylation Landscape of SARS-CoV-2 Infection." Cell, 182(3), 685-712. (Demonstrating PIKfyve inhibition blocks viral entry).
Sources
- 1. 5344-27-4 | 4-Pyridineethanol | Alcohols | Ambeed.com [ambeed.com]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. WO2018071548A1 - Apilimod compositions and methods for using same in the treatment of alzheimer's disease - Google Patents [patents.google.com]
- 4. WO2020009971A1 - Pikfyve inhibitors - Google Patents [patents.google.com]
- 5. rndsystems.com [rndsystems.com]
Application Note: Scale-Up Synthesis of 2-(5-Methylpyridin-3-yl)acetic Acid
This Application Note is structured to provide a comprehensive, field-ready guide for the scale-up synthesis of 2-(5-Methylpyridin-3-yl)acetic acid . It prioritizes process robustness, impurity control, and safety, adhering to the strict requirements of pharmaceutical process development.
Executive Summary & Strategic Route Selection
The synthesis of pyridine-based acetic acids is frequently complicated by the zwitterionic nature of the product (complicating isolation) and the potential for regiochemical isomers. For the scale-up of 2-(5-Methylpyridin-3-yl)acetic acid , we evaluated three potential pathways based on raw material availability, safety profile, and impurity purging capability.
Route Comparison Table
| Feature | Route A: Lateral Lithiation | Route B: Cyanation-Hydrolysis | Route C: Pd-Catalyzed Malonate Arylation |
| Starting Material | 3,5-Lutidine (Cheap) | 3-Bromo-5-methylpyridine | 3-Bromo-5-methylpyridine |
| Key Reagent | n-BuLi / CO₂ | Zn(CN)₂ / Pd | Diethyl Malonate / Pd |
| Conditions | Cryogenic (-78°C) | High Temp / Toxic Cyanide | Mild Heating (80°C) |
| Selectivity | Poor (Mono vs. Di-lithiation mix) | Good | Excellent (Regiospecific) |
| Safety Profile | High Risk (Pyrophoric/Cryo) | High Risk (HCN potential) | Moderate (Standard solvent hazards) |
| Recommendation | Rejected for Pharma Scale | Rejected for Safety | SELECTED ROUTE |
Selected Strategy: We utilize Route C (Pd-Catalyzed Malonate Arylation) . This method avoids the cryogenic hazards of lithiation and the toxicity of cyanides. It employs a "telescoped" two-step sequence:
-
Alpha-Arylation: Palladium-catalyzed coupling of diethyl malonate with 3-bromo-5-methylpyridine.
-
Hydrolysis & Decarboxylation: Acid-mediated conversion of the malonate ester to the target acetic acid.
Detailed Experimental Protocol
Step 1: Alpha-Arylation (Formation of Diethyl Malonate Intermediate)
This step constructs the carbon-carbon bond using Buchwald-Hartwig type conditions optimized for enolates.
Reagents & Stoichiometry:
-
Substrate: 3-Bromo-5-methylpyridine (1.0 equiv)
-
Nucleophile: Diethyl malonate (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Chosen for solubility and lower hygroscopicity compared to KOtBu.
-
Catalyst: Pd(OAc)₂ (1.0 mol%)
-
Ligand: Xantphos (1.2 mol%) - Crucial for reductive elimination efficiency.
-
Solvent: 1,4-Dioxane or Toluene (10 vol).
Protocol:
-
Charging: To a dry, nitrogen-purged reactor, charge 3-bromo-5-methylpyridine, Cs₂CO₃, Pd(OAc)₂, and Xantphos.
-
Solvent Addition: Add anhydrous 1,4-Dioxane. Agitate to create a slurry.
-
Nucleophile Addition: Add diethyl malonate via addition funnel over 30 minutes at 20-25°C.
-
Reaction: Heat the mixture to 90°C internal temperature . Stir for 12–16 hours.
-
IPC (In-Process Control): Monitor by HPLC.[1] Target < 1.0% starting bromide.
-
-
Work-up: Cool to 25°C. Filter off inorganic salts (CsBr, excess Cs₂CO₃) through a Celite pad. Wash the cake with dioxane.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude diester oil. Note: The crude is sufficiently pure for the next step.
Step 2: Hydrolysis and Decarboxylation
This step converts the diester into the final carboxylic acid and removes the extra carbon via CO₂ loss.
Reagents:
-
Acid: 6M Hydrochloric Acid (HCl) (10 vol)
-
Solvent: Water (part of the acid solution)[2]
Protocol:
-
Mixing: Charge the crude oil from Step 1 into a glass-lined reactor.
-
Acid Addition: Add 6M HCl carefully.
-
Reaction: Heat to reflux (approx. 100-105°C) . Vigorous off-gassing of CO₂ will occur; ensure condenser capacity is sufficient.
-
Duration: Reflux for 6–8 hours.
-
IPC: Monitor for disappearance of the diester and the mono-ester intermediate.
-
-
Isolation (The "Isoelectric Point" Method):
-
Cool the reaction mixture to 20°C.
-
The product exists as the hydrochloride salt in solution.
-
Slowly adjust pH to 3.5 – 4.0 (the approximate pI of the pyridine acid) using 50% NaOH or saturated Na₂CO₃ solution.
-
Observation: The product will precipitate as a white to off-white solid.
-
-
Filtration: Stir the slurry at 0–5°C for 2 hours to maximize yield. Filter the solid.
-
Purification: Recrystallize from Isopropanol/Water (9:1) if high purity (>99.5%) is required. Dry in a vacuum oven at 50°C.
Process Logic & Critical Parameters (E-E-A-T)
Mechanism of Action
The synthesis relies on the Pd(0)/Pd(II) catalytic cycle . The bulky Xantphos ligand is critical; it forces the palladium center into a geometry that favors the reductive elimination of the sterically hindered malonate group over beta-hydride elimination.
Impurity Management
-
Des-bromo impurity (3-methylpyridine): Formed if the catalyst cycle stalls or via proto-demetalation. Minimized by using anhydrous solvents and ensuring O₂ exclusion.
-
Palladium Residues: Pyridines strongly bind metals. A remedial scavenger resin treatment (e.g., SiliaMetS® Thiol) or a charcoal filtration step during the recrystallization is mandatory for GMP compliance.
Thermal Hazards
-
Decarboxylation: Step 2 generates 1 mole of CO₂ gas per mole of product. On a kilogram scale, this gas evolution can pressurize the reactor if the vent is undersized. Dosing Control: Do not heat to reflux until gas evolution is manageable.
Visualization: Synthesis Workflow
Caption: Workflow for the 2-step telescoped synthesis of 2-(5-Methylpyridin-3-yl)acetic acid.
Analytical Specifications
For final release, the compound must meet these criteria:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Assay | HPLC (C18, ACN/Buffer) | ≥ 98.0% w/w |
| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure |
| Residual Solvents | GC-Headspace | Compliant with ICH Q3C |
| Palladium Content | ICP-MS | ≤ 20 ppm |
| Water Content | Karl Fischer | ≤ 1.0% |
¹H-NMR Reference (Predicted in DMSO-d₆): δ 12.4 (s, 1H, COOH), 8.35 (d, 1H, Py-H2), 8.28 (d, 1H, Py-H6), 7.55 (s, 1H, Py-H4), 3.65 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).
References
-
Pd-Catalyzed Alpha-Arylation of Carbonyls
-
Hartwig, J. F. "Palladium-Catalyzed Arylation of Carbonyl Compounds." Angew. Chem. Int. Ed.1998 , 37, 2046–2067. Link
-
-
General Pyridine Process Chemistry
-
Li, J. J. Innovative Drug Synthesis. Wiley, 2015 . (Chapter on Pyridine Functionalization). Link
-
-
Decarboxylation Protocols
-
Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis1982 , 10, 805–822. Link
-
-
Safety in Scale-Up (Gas Evolution)
-
Stoessel, F. Thermal Safety of Chemical Processes. Wiley-VCH, 2008 . Link
-
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Assessment (PSA) in your local facility.
Sources
Troubleshooting & Optimization
Improving yield of 2-(5-Methylpyridin-3-yl)acetic acid amidation reactions
Topic: Improving yield of 2-(5-Methylpyridin-3-yl)acetic acid amidation reactions Role: Senior Application Scientist, Technical Support Center
Executive Summary
The amidation of 2-(5-Methylpyridin-3-yl)acetic acid presents unique challenges due to its zwitterionic nature and the nucleophilicity of the pyridine nitrogen. Standard protocols often result in low yields due to poor solubility of the internal salt or competitive N-acylation of the pyridine ring.
This guide provides field-proven troubleshooting steps, optimized protocols using T3P® (Propylphosphonic anhydride) and HATU , and a logic-based decision tree to maximize yield and purity.
Part 1: Troubleshooting Guide (Q&A)
Category 1: Low Conversion & Solubility Issues
Q1: The reaction mixture remains heterogeneous (cloudy/slurry) even after adding base. Why is the conversion low? Diagnosis: You are likely battling the zwitterionic lattice energy of the substrate. Explanation: 2-(5-Methylpyridin-3-yl)acetic acid exists as an internal salt (zwitterion) where the carboxylic acid protonates the pyridine nitrogen. This species is insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in cold THF. Solution:
-
Switch Solvent: Use high-dielectric polar aprotic solvents like DMF or DMAc .
-
Base Stoichiometry: Ensure you are using enough base to break the zwitterion and neutralize any HCl if using the hydrochloride salt.
-
Free Acid: Requires ≥ 1.0 equiv base to solubilize.
-
HCl Salt: Requires ≥ 2.0 equiv base (1 for HCl, 1 for zwitterion disruption).
-
-
Protocol Adjustment: Pre-stir the acid and base (DIPEA or NMM) in the solvent for 15 minutes before adding the coupling agent. The solution should become clear.
Q2: I see consumption of the starting material, but the isolated yield is <40%. Where is my product? Diagnosis: Product loss during aqueous workup due to the amphoteric nature of the product. Explanation: The product is a pyridine derivative.[1][2][3] If you perform a standard acidic wash (1M HCl) to remove excess amine/coupling reagents, your product will protonate and extract into the aqueous layer. Solution:
-
Avoid Strong Acid Washes: Wash organic layer with saturated NH₄Cl (mildly acidic, pH ~5-6) or dilute citric acid, but monitor the aqueous phase by TLC/LCMS to ensure product isn't lost.
-
Resin Cleanup: Instead of aqueous extraction, use polymer-supported scavengers (e.g., PS-Isocyanate to remove amine, PS-Carbonate for acid) if the scale allows.
-
T3P Advantage: If using T3P, the byproducts are water-soluble at neutral pH, allowing for a simple water/brine wash without aggressive pH swings.
Category 2: Side Reactions & Impurities
Q3: LCMS shows a mass corresponding to the product + mass of the coupling reagent (e.g., +99 Da for EDC). What is this? Diagnosis: Formation of stable N-acyl urea or N-acyl pyridinium adducts. Explanation: The pyridine nitrogen is nucleophilic. In the presence of highly reactive activated esters (like O-acylisourea from EDC), the pyridine nitrogen can attack the activated carboxylate, forming a stable, unreactive N-acyl species, effectively sequestering your substrate. Solution:
-
Change Reagent: Switch to T3P (Propylphosphonic anhydride).[4] T3P activates the carboxylate as a mixed anhydride that is sterically less prone to N-attack by the pyridine ring compared to carbodiimides.
-
Order of Addition: Add the amine before the coupling agent. This ensures the activated acid is immediately trapped by the desired amine nucleophile rather than the pyridine nitrogen.
Part 2: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (T3P Coupling)
Recommended for: Difficult amines, scale-up, and avoiding column chromatography.
Reagents:
-
Substrate: 2-(5-Methylpyridin-3-yl)acetic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 4.0 equiv) OR DIPEA (3.0 equiv)
-
Solvent: EtOAc (preferred) or DMF (if solubility is poor)
Step-by-Step:
-
Dissolution: Charge the reaction vessel with the acid substrate and solvent (10 mL/g).
-
Base Addition: Add Pyridine (or DIPEA). Stir at Room Temperature (RT) for 10-15 min until the zwitterion dissolves.
-
Activation: Cool to 0 °C. Add T3P solution dropwise. (Cooling prevents exotherm-related decomposition).
-
Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by HPLC/LCMS.
-
Workup:
-
Dilute with EtOAc.
-
Wash with water (x2), sat. NaHCO₃ (x2), and brine (x1).
-
Note: T3P byproducts are water-soluble phosphates, making this workup extremely clean.
-
Protocol B: The "High Reactivity" Method (HATU)
Recommended for: Non-nucleophilic amines (anilines) or small-scale discovery.
Reagents:
-
Substrate: 1.0 equiv
-
HATU: 1.1 – 1.2 equiv
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Pre-activation: Dissolve substrate in DMF. Add DIPEA. Stir 5 min.
-
Activation: Add HATU. Stir for 5–10 minutes. Do not wait longer to avoid side reactions.
-
Coupling: Add the amine immediately.
-
Reaction: Stir at RT for 1–4 hours.
-
Workup:
-
Dilute with EtOAc/Ether.
-
Wash with water (x3) to remove DMF and tetramethylurea byproducts.
-
Dry over MgSO₄ and concentrate.
-
Part 3: Comparative Data & Decision Logic
Reagent Selection Matrix
| Feature | T3P (Propylphosphonic anhydride) | HATU | EDC / HOBt |
| Reactivity | High (Low Epimerization) | Very High | Moderate |
| Solubility Tolerance | Excellent (EtOAc/DMF/Pyridine) | Requires DMF/NMP | Requires DCM/DMF |
| Workup Ease | Best (Water soluble byproducts) | Difficult (Tetramethylurea removal) | Moderate (Urea precipitate) |
| Side Reactions | Low (Steric bulk protects Py-N) | Moderate (Guanidinylation of amine) | High (N-acyl urea formation) |
| Cost | Moderate (Scalable) | High (Discovery only) | Low |
Optimization Decision Tree
Caption: Decision logic for selecting the optimal coupling protocol based on solubility and amine reactivity.
Part 4: Mechanism of Interference
Understanding the "Why" helps prevent failure. The diagram below illustrates the competition between the desired amidation and the parasitic N-acylation of the pyridine ring.
Caption: Competitive pathways in pyridine-acetic acid amidation. Path B is minimized by using T3P and ensuring rapid amine addition.
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[4] [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]
-
Archimica. (2025). "T3P® (Propanephosphonic Acid Anhydride) – The Coupling Reagent of Choice."[7] [Link] (Note: General reagent information source).
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][7][8][9] Tetrahedron, 61(46), 10827-10852. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. peptide.com [peptide.com]
Technical Support Center: Overcoming Steric Hindrance in 5-Methylpyridine Coupling Reactions
Welcome to the technical support center dedicated to addressing the unique challenges of cross-coupling reactions involving 5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when incorporating this sterically hindered, yet pharmaceutically relevant, scaffold. We will explore the underlying causes of poor reactivity and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.
Part 1: The 5-Methylpyridine Challenge: Why are these couplings so difficult?
Before diving into troubleshooting, it's crucial to understand the core issues. The 5-methylpyridine moiety presents a dual challenge in transition-metal-catalyzed cross-coupling reactions:
-
Steric Hindrance: The methyl group at the C5 position, while not directly adjacent to common reaction sites (C2, C3, C4, or C6), exerts significant steric influence. This bulkiness can impede the final, crucial step of many catalytic cycles: reductive elimination. This step, where the new C-C or C-N bond is formed and the product is released from the metal center, requires the coupling partners to be in close proximity. The 5-methyl group can physically block the necessary conformational arrangement, increasing the activation energy for this step.[1][2]
-
Electronic Effects & Catalyst Inhibition: The pyridine nitrogen is a Lewis basic site that can coordinate to the palladium catalyst.[3][4] This coordination can be non-productive, effectively sequestering the active catalyst and leading to low turnover rates or complete reaction failure. This is often referred to as "the 2-pyridyl problem," which, while most pronounced for 2-substituted pyridines, affects the reactivity of the entire ring system.[3][4][5][6]
Our strategies will therefore focus on catalyst systems and conditions that accelerate the productive catalytic cycle, particularly the rate-limiting reductive elimination step, while minimizing catalyst inhibition.
Part 2: Troubleshooting Guide - Common Scenarios & Solutions
This section addresses specific problems you might encounter during your experiments.
Scenario 1: Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling of 5-bromo-3-methylpyridine with an arylboronic acid is resulting in low yield (<20%) and significant starting material recovery. I'm using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water. What should I do?
A: This is a classic issue stemming from an inadequate catalyst system for a sterically demanding coupling. The Pd(PPh₃)₄ catalyst is often not active enough for hindered substrates, and the phosphine ligands are not sufficiently electron-rich or bulky to overcome the high activation barrier of reductive elimination.[2]
Root Cause Analysis & Recommended Actions:
-
Upgrade Your Catalyst System: The choice of ligand is the most critical factor. You need a system that promotes both rapid oxidative addition and, more importantly, facile reductive elimination.
-
Expert Recommendation: Switch to a modern, specialized ligand system designed for hindered couplings. Buchwald's biaryl phosphine ligands are the industry standard here.[7][8]
-
For general screening: Start with XPhos or SPhos . They offer a good balance of steric bulk and electron-donating ability.
-
For extremely hindered substrates: Consider even bulkier ligands like tBuXPhos or BrettPhos .[9]
-
-
Use a Pre-catalyst: To ensure the efficient generation of the active Pd(0) species and avoid issues with catalyst activation, use a well-defined palladium pre-catalyst, such as XPhos Pd G3 or SPhos Pd G2 . These are air- and moisture-stable, improving reproducibility.[3]
-
-
Re-evaluate Your Base and Solvent:
-
Base: While Na₂CO₃ can work, a stronger, non-nucleophilic base is often required to facilitate the transmetalation step, especially with less reactive boronic acids.
-
Recommendation: Switch to K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). These are highly effective in Suzuki couplings of heteroaryl halides.[10]
-
-
Solvent: While dioxane/water is common, for hindered substrates, a higher boiling point, polar aprotic solvent can be beneficial.
-
Recommendation: Try t-butanol/water mixtures or toluene .
-
-
Optimized Protocol: Suzuki-Miyaura Coupling of a Hindered Pyridine
This protocol provides a robust starting point for optimization.
Materials:
-
5-Bromo-3-methylpyridine (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
XPhos Pd G3 (2 mol %)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed Toluene (to 0.1 M)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-3-methylpyridine, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the vial tightly and place it in a pre-heated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and quench with water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Scenario 2: Buchwald-Hartwig Amination
Q: I'm attempting a C-N coupling between 2-chloro-5-methylpyridine and a secondary amine using Pd₂(dba)₃/BINAP, but the reaction is stalling with significant hydrodehalogenation (loss of chlorine) of my starting material. Why is this happening?
A: This outcome points to two issues: 1) the catalytic cycle is slow, and 2) a competing side reaction, hydrodehalogenation, is outcompeting the desired C-N bond formation. The Pd₂(dba)₃/BINAP system, while effective for some aminations, is often suboptimal for electron-deficient and sterically hindered heteroaryl chlorides.[11] The slow rate of reductive elimination allows for side reactions like β-hydride elimination from the palladium-amido complex to occur, leading to the hydrodehalogenated byproduct.[11]
Root Cause Analysis & Recommended Actions:
-
Employ a Specialized Ligand for C-N Coupling: As with Suzuki reactions, sterically demanding, electron-rich phosphine ligands are essential. They create a coordinatively unsaturated palladium center that accelerates the rate-limiting C-N reductive elimination.
-
Expert Recommendation: Use ligands specifically developed for challenging Buchwald-Hartwig aminations.
-
For secondary amines: RuPhos or BrettPhos are excellent choices.[9]
-
For primary amines: tBuXPhos or Josiphos-type ligands often give superior results.
-
-
Use a Pre-catalyst: Again, using a pre-catalyst like RuPhos Pd G3 ensures reliable activation and performance.
-
-
Optimize the Base: The base is critical in this reaction for deprotonating the amine. A strong, non-nucleophilic, and sterically hindered base is required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if your substrate has base-sensitive functional groups.[9]
-
-
Control Reaction Temperature: High temperatures can sometimes promote catalyst decomposition and side reactions.
-
Recommendation: Start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is clean but slow. Modern catalyst systems are often highly active at lower temperatures.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all. What are the first things I should check? A1: Before re-optimizing the catalyst system, always verify the fundamentals. This troubleshooting workflow is a good starting point.
Caption: Initial troubleshooting workflow for coupling reactions.
Q2: Can I use Nickel catalysts to overcome steric hindrance with 5-methylpyridine? A2: Yes, Nickel catalysis is an emerging and powerful alternative to Palladium, especially for challenging cross-couplings. Nickel has a smaller atomic radius than palladium, which can alter the geometry and energetics of the catalytic cycle.[12] Researchers have found that ligands designed for palladium do not always translate well to nickel systems. However, specific nickel/ligand systems, sometimes in combination with a Lewis acid, have been developed that show excellent reactivity for hindered pyridines, even enabling selective C-4 alkylation.[13] This is an active area of research and can be a potent option if palladium systems fail.
Q3: I'm performing a Sonogashira coupling with 5-iodo-3-methylpyridine and a terminal alkyne. The reaction is sluggish and I see a lot of alkyne homocoupling (Glaser coupling). What's the issue? A3: This is a common problem in Sonogashira reactions.[14] The sluggishness is likely due to the steric hindrance around the pyridine, while the Glaser homocoupling is caused by the copper(I) co-catalyst, especially in the presence of oxygen.[14]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction setup are scrupulously free of oxygen. Use freeze-pump-thaw cycles for your solvent for best results.[15]
-
Ligand Choice: Switch from standard PPh₃ to a more electron-rich, bulky ligand like XPhos or an N-heterocyclic carbene (NHC) ligand, which can accelerate the palladium catalytic cycle.
-
Amine Base/Solvent: Ensure your amine base (e.g., triethylamine or diisopropylethylamine) is dry and freshly distilled. Sometimes running the reaction in the amine as the solvent can be beneficial.[15]
-
Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings, which completely eliminate the Glaser side reaction. These often require a specific palladium catalyst and a larger excess of the amine base.[14]
-
Q4: How do I choose the best ligand for my specific 5-methylpyridine substrate? A4: There is no single "best" ligand, as the optimal choice depends on both coupling partners. However, we can provide a general selection guide based on the steric and electronic demands of the reaction.
| Coupling Reaction | Substrate Challenge | Recommended Ligand Class (Starting Point) | Example Ligands | Rationale |
| Suzuki-Miyaura | Tetra-ortho-substituted biaryl synthesis | Bulky Biaryl Phosphines | XPhos, SPhos | Accelerates reductive elimination, which is the rate-limiting step for sterically congested products.[16][17] |
| Buchwald-Hartwig | Coupling of a bulky secondary amine | Bulky, Electron-Rich Dialkylbiaryl Phosphines | RuPhos, BrettPhos | Promotes C-N bond formation and prevents β-hydride elimination side reactions.[7][9] |
| Buchwald-Hartwig | Coupling of a primary amine or ammonia equivalent | Bulky Biaryl Phosphines | tBuXPhos, cataCXium A | Facilitates coupling with less nucleophilic amines and prevents over-arylation.[11] |
| Sonogashira | Electron-poor or hindered aryl halide | N-Heterocyclic Carbenes (NHCs) / Bulky Phosphines | IPr, SPhos | Strong σ-donation from the ligand facilitates the oxidative addition of less reactive halides.[18][19] |
Part 4: Visualizing the Mechanism: Where Steric Hindrance Intervenes
Understanding the catalytic cycle helps visualize the problem. In a Suzuki-Miyaura coupling, the 5-methyl group primarily interferes with the final reductive elimination step.
Caption: The Suzuki-Miyaura cycle. The 5-methyl group primarily hinders the Reductive Elimination step.
By choosing a bulky, electron-donating ligand (L), you make the Pd(0)L₂ complex more reactive and, crucially, you destabilize the Ar-Pd(II)L₂(R) intermediate, promoting the forward reaction through the high-energy reductive elimination barrier to release the product.
References
- Doyle, A. et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
- Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. ResearchGate. [Link]
-
ACS Publications. (2010). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides. Organic Letters. [Link]
-
ACS Publications. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles. ResearchGate. [Link]
-
PMC. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems. PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
RSC Publishing. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. [Link]
-
ACS Publications. (2022). A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. Organometallics. [Link]
-
PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]
-
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
RSC Publishing. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Semantic Scholar. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Semantic Scholar. [Link]
-
PMC. (2022). Steering on-surface reactions through molecular steric hindrance. PMC. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]
-
RSC Publishing. (n.d.). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts. Chemical Communications. [Link]
-
University of South Florida Scholar Commons. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination. USF Scholar Commons. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]
-
Wiley Online Library. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie. [Link]
-
Wiley Online Library. (n.d.). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
PMC. (n.d.). A General Solution for the 2-Pyridyl Problem. PMC. [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling. ACS Catalysis. [Link]
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- 18. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-(5-Methylpyridin-3-yl)acetic Acid Workflows
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing solubility and handling bottlenecks with 2-(5-Methylpyridin-3-yl)acetic acid .
Unlike standard aliphatic or simple aromatic carboxylic acids, pyridineacetic acid derivatives exhibit anomalous physicochemical behaviors. This guide dissects the root causes of these issues and provides field-proven, self-validating protocols to keep your synthetic workflows moving.
Part 1: Diagnostic Overview & Mechanistic Causality
The primary reason 2-(5-Methylpyridin-3-yl)acetic acid resists dissolution in common organic solvents (like Dichloromethane, Ethyl Acetate, or Toluene) lies in its zwitterionic nature [1].
The molecule contains two competing ionizable groups:
-
Basic Pyridine Nitrogen: Acts as a proton acceptor (pKa ~5.2 - 5.4).
-
Acidic Carboxylic Acid: Acts as a proton donor (pKa ~4.2 - 4.5)[2].
In a neutral state, the carboxylic acid donates its proton to the pyridine nitrogen, forming an inner salt (zwitterion). This creates a highly stable, tightly packed crystal lattice driven by strong electrostatic interactions and intermolecular hydrogen-bonding networks. Non-polar and moderately polar aprotic solvents simply lack the thermodynamic solvation energy required to break this lattice.
To dissolve this compound, you must chemically disrupt the zwitterion (via pH adjustment) or use highly polar solvents capable of outcompeting the intermolecular hydrogen bonds[3].
pH-dependent speciation of 2-(5-Methylpyridin-3-yl)acetic acid and its effect on solubility.
Part 2: Frequently Asked Questions (FAQs)
Q1: I need to perform an amide coupling (e.g., with HATU/EDC) in DCM, but the compound is a brick-dust suspension. What is the most reliable workaround? A: Do not attempt to force the free base into DCM. Instead, switch your solvent system to DMF or DMSO , which have high dielectric constants that stabilize the transient charges of the zwitterion. If DCM is strictly required for your chemistry, pre-form the hydrochloride (HCl) salt of the compound (See Protocol 1). The HCl salt breaks the zwitterionic lattice, allowing it to disperse. You can then add a lipophilic base like DIPEA to neutralize the salt in situ immediately before adding your coupling reagent.
Q2: Can I use heating or sonication to force the free base into ethyl acetate? A: No. While heating provides kinetic energy that might temporarily break up macroscopic aggregates, the thermodynamic solubility limit remains near zero. The compound will rapidly crash out upon cooling, potentially trapping your reagents or ruining your reaction kinetics. Chemical modification (salt formation or esterification) is the only reliable solution.
Q3: My reaction is complete, but I cannot extract the unreacted 2-(5-Methylpyridin-3-yl)acetic acid into my organic wash. How do I remove it? A: Exploit its amphoteric nature. Because it is highly soluble in water at both low pH (as a cation) and high pH (as an anion), you can wash your organic layer with either 1M HCl or saturated NaHCO₃. The unreacted pyridineacetic acid will partition entirely into the aqueous phase[4].
Q4: How do I purify the free acid from a crude aqueous mixture without using reverse-phase HPLC? A: Use isoelectric precipitation [3]. By carefully adjusting the pH of your aqueous solution to the molecule's isoelectric point (pI ≈ 4.8), you force the entire population into the zwitterionic state. At this exact pH, aqueous solubility drops to its absolute minimum, causing the compound to precipitate out as a filterable solid (See Protocol 2).
Part 3: Decision Workflows & Data Matrices
Decision matrix for overcoming organic solubility issues in pyridineacetic acid workflows.
Table 1: Physicochemical Parameters
| Parameter | Value | Mechanistic Implication |
| Molecular Weight | 151.16 g/mol | Standard small molecule handling. |
| Pyridine pKa | ~5.4 | Protonates easily in mild acid; forms stable cations. |
| Carboxylic pKa | ~4.2 | Deprotonates easily in mild base; forms stable anions. |
| Isoelectric Point (pI) | ~4.8 | The exact pH where the compound is most insoluble in water. |
Table 2: Solvent Compatibility Matrix
| Solvent | Solubility Profile | Causality & Application Notes |
| Dichloromethane (DCM) | Poor (< 1 mg/mL) | Lacks polarity to break the ionic lattice. Avoid for free-base. |
| Ethyl Acetate (EtOAc) | Poor (< 1 mg/mL) | Insufficient H-bond accepting capability. |
| Methanol (MeOH) | Moderate (10-20 mg/mL) | Protic nature disrupts H-bonding networks. Good for stock solutions. |
| Dimethylformamide (DMF) | Good (> 50 mg/mL) | High dielectric constant stabilizes charges. Ideal for couplings. |
| Dimethyl Sulfoxide (DMSO) | Excellent (> 100 mg/mL) | Strong H-bond acceptor. Best for analytical prep (NMR/Assays). |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Solubilization via Hydrochloride Salt Formation
Purpose: To permanently disrupt the zwitterionic lattice, enabling dissolution in polar aprotic solvents for downstream coupling reactions.
-
Suspension: Suspend 1.0 mmol of 2-(5-Methylpyridin-3-yl)acetic acid in 5.0 mL of anhydrous Methanol. (Note: The solid will not fully dissolve initially).
-
Acidification: Dropwise, add 1.1 mmol of HCl (using a 4M solution in dioxane).
-
Validation Check: Within 2–5 minutes of stirring, the opaque suspension must transition into a completely clear solution. If the solution remains cloudy, the zwitterion lattice has not been fully protonated; add an additional 0.1 eq of HCl.
-
Isolation: Concentrate the clear solution under reduced pressure to yield the hydrochloride salt as a hygroscopic solid.
-
Reaction Execution: Resuspend the newly formed salt in DMF. Add your amine partner. Finally, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the salt in situ, immediately followed by your coupling reagent (e.g., HATU).
Protocol 2: Isoelectric Precipitation for Product Recovery
Purpose: To isolate the free compound from a crude aqueous mixture when organic extraction fails[3].
-
Aqueous Dilution: Dissolve your crude reaction mixture in 20 mL of deionized water.
-
pH Monitoring: Insert a calibrated pH meter directly into the stirring solution.
-
Titration:
-
If the solution is basic (pH > 7), add 1M HCl dropwise.
-
If the solution is acidic (pH < 3), add 1M NaOH dropwise.
-
-
Targeting the pI: Carefully adjust the pH to exactly 4.8 (the isoelectric point).
-
Validation Check: As you approach pH 4.5–5.0, the solution will rapidly become turbid, and heavy precipitation will occur. If no precipitate forms, your concentration is too low; concentrate the aqueous layer via lyophilization or rotary evaporation and repeat.
-
Thermodynamic Maturation: Cool the suspension to 4°C for 2 hours to maximize crystal yield.
-
Recovery: Filter the solid, wash with ice-cold water (to prevent re-dissolution), and dry under high vacuum.
Part 5: References
-
Title: 4-Pyridineacetic Acid - General Information and Physicochemical Properties Source: Pipzine Chemicals URL:
-
Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI (Crystals) URL:
-
Title: 2-Pyridineacetic acid - Chemical and Physical Properties Source: PubChem (National Institutes of Health) URL:
-
Title: 3-Pyridylacetic acid hydrochloride - Technical Guide Source: BenchChem URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Pyridineacetic Acid: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]
- 3. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]
- 4. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reactions with Pyridine-3-Acetic Acid Derivatives
Welcome to the technical support center for troubleshooting Grignard reactions involving pyridine-3-acetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to help you navigate the complexities of these reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure to initiate is one of the most frequent issues. It typically stems from the passivating layer of magnesium oxide on the magnesium metal, which prevents the reaction with the organic halide.[1]
-
Activation of Magnesium: Mechanical or chemical activation is crucial.
-
Mechanical Methods: Crushing the magnesium turnings in situ or vigorous stirring can break the oxide layer.[1]
-
Chemical Activators: Small amounts of iodine, 1,2-dibromoethane, or methyl iodide are commonly used.[1][2] 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene gas, providing a visual cue that the magnesium is active.[2]
-
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source, including water in the solvent or on the glassware.[3][4] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent.[1]
Q2: I'm observing a low yield of my desired product. What are the likely side reactions?
A2: Low yields in Grignard reactions with pyridine-3-acetic acid derivatives can be attributed to several competing reactions.
-
Acid-Base Reaction: The most significant side reaction is the deprotonation of the carboxylic acid by the highly basic Grignard reagent.[5][6] This acid-base reaction is much faster than the desired nucleophilic addition to a carbonyl. The result is the formation of a carboxylate salt and the quenching of your Grignard reagent.[5]
-
Reaction with the Pyridine Ring: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[7] This can lead to the formation of dihydropyridine intermediates and other undesired byproducts.
-
Wurtz Coupling: The coupling of the Grignard reagent with the starting organic halide can also occur, leading to the formation of a dimer and reducing the amount of Grignard reagent available for the desired reaction.
Q3: How can I prevent the Grignard reagent from reacting with the carboxylic acid group?
A3: Protecting the carboxylic acid is a common strategy. However, direct protection can be cumbersome. A more direct approach involves a two-step, one-pot procedure:
-
First, deprotonate the carboxylic acid with a non-nucleophilic base or a less reactive organometallic reagent.
-
Then, add the Grignard reagent to react with the other electrophilic sites.
Alternatively, converting the carboxylic acid to an ester allows for the reaction to proceed, although it will consume two equivalents of the Grignard reagent to form a tertiary alcohol.[4][8]
Q4: Can the pyridine nitrogen interfere with the reaction? How can I mitigate this?
A4: Yes, the lone pair on the pyridine nitrogen can coordinate to the magnesium center of the Grignard reagent, potentially altering its reactivity or leading to undesired side reactions.
-
Protecting the Pyridine Nitrogen: One approach is to protect the nitrogen by converting it to a pyridine N-oxide.[9][10][11] The N-oxide can then be reacted with the Grignard reagent, often leading to addition at the α-carbon.[9] The N-oxide can be removed later in the synthetic sequence.
-
Using a "Turbo-Grignard" Reagent: The use of lithium chloride (LiCl) to form a "turbo-Grignard" reagent (RMgCl·LiCl) can enhance reactivity and selectivity in some cases.
In-Depth Troubleshooting Guides
Scenario 1: No Reaction or Very Low Conversion
If you've addressed the initiation issues and still see no or low conversion, consider the following:
-
Reagent Quality: Ensure the purity of your starting materials. Impurities in the organic halide or magnesium can inhibit the reaction.
-
Reaction Temperature: While Grignard formation can be exothermic, sometimes gentle heating is required to maintain the reaction.[12] However, excessive heat can promote side reactions.
-
Rate of Addition: Adding the organic halide too quickly can lead to localized high concentrations, favoring Wurtz coupling. A slow, controlled addition is recommended.
Scenario 2: Formation of a Complex Mixture of Products
A complex product mixture often indicates multiple reaction pathways are competing.
-
Protecting Groups: If your pyridine-3-acetic acid derivative has other reactive functional groups (e.g., aldehydes, ketones, esters), they must be protected to prevent reaction with the Grignard reagent.[13][14] Acetals are commonly used to protect aldehydes and ketones.[14]
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity of the desired reaction over side reactions.
Scenario 3: Product Isolation and Purification Challenges
The workup of Grignard reactions can be tricky, especially with nitrogen-containing compounds.
-
Quenching: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This is generally preferred over strong acids, which can lead to emulsions and difficult extractions.
-
Extraction: The basic nature of the pyridine product means it may remain in the aqueous layer if the pH is too low. Adjusting the pH of the aqueous layer to be slightly basic before extraction can improve the recovery of the desired product.
Experimental Protocols
Protocol 1: Activation of Magnesium for Grignard Reagent Formation
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask.
-
Gently warm the flask with a heat gun until the color of the iodine fades or bubbles of ethylene are observed.
-
Allow the flask to cool to room temperature before adding the solvent and organic halide.
| Activator | Observation | Notes |
| Iodine | Purple vapor, then color fades | Simple and effective |
| 1,2-Dibromoethane | Bubbling (ethylene gas) | Provides a clear visual indication of activation[2] |
| Methyl Iodide | Can be used to initiate the reaction | Forms methylmagnesium iodide |
Protocol 2: General Procedure for Grignard Reaction with an Ester Derivative of Pyridine-3-acetic Acid
-
Prepare the Grignard reagent in anhydrous THF or diethyl ether under a nitrogen atmosphere.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the pyridine-3-acetic acid ester in anhydrous THF and add it dropwise to the Grignard reagent solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Below are diagrams illustrating the desired reaction pathway versus common side reactions.
Caption: Desired vs. Side Reaction Pathways.
Caption: Grignard Reaction Troubleshooting Workflow.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ACS Publications. (2021, November 16). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Three‐Component Reaction of Halo‐Pyridines with Grignard Reagents. Retrieved from [Link]
-
ACS Publications. (2012, October 18). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
ScienceDirect. (2019, December 3). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Retrieved from [Link]
-
LibreTexts. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
ACS Publications. (2021, June 28). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Retrieved from [Link]
-
ScienceDirect. (2021, May 25). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]
-
Semantic Scholar. (1975, August 12). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]
-
LibreTexts. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Retrieved from [Link]
-
LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Ambeed [ambeed.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.rsc.org [books.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of 2-(5-Methylpyridin-3-yl)acetic acid in aqueous solution
Welcome to the Technical Support Center for 2-(5-Methylpyridin-3-yl)acetic acid (CAS: 1000518-77-3). This portal is designed for researchers, analytical scientists, and drug development professionals who require in-depth mechanistic insights, stability profiling, and validated handling protocols for this specific pyridinecarboxylic acid derivative.
Part 1: Fundamental Stability & Mechanistic FAQs
Q1: Why does 2-(5-Methylpyridin-3-yl)acetic acid exhibit significantly higher aqueous stability compared to its 2-pyridyl and 4-pyridyl isomers? A: The stability of pyridineacetic acids in aqueous solutions is entirely dictated by their susceptibility to decarboxylation, which proceeds via a zwitterionic mechanism[1]. For 2-pyridyl and 4-pyridylacetic acids, the loss of CO₂ occurs rapidly (even below 100 °C) because the resulting carbanion (ylide) intermediate is highly stabilized by resonance; the adjacent pyridine nitrogen acts as an "electron sink"[2].
However, 2-(5-Methylpyridin-3-yl)acetic acid contains its acetic acid moiety in the meta (3-) position relative to the nitrogen. This meta-relationship physically blocks direct resonance stabilization of the ylide intermediate[3]. Consequently, the activation energy barrier for decarboxylation exceeds 55 kcal/mol, rendering the compound thermodynamically and kinetically stable in aqueous solutions under standard conditions[2].
Q2: Does the 5-methyl substitution compromise the stability of the 3-pyridylacetic acid core? A: No. The 5-methyl group is weakly electron-donating via inductive effects. While it slightly increases the overall electron density of the pyridine ring, it does not alter the fundamental lack of resonance stabilization for the decarboxylation transition state[4]. The compound retains the robust aqueous stability characteristic of 3-pyridylacetic acids[5].
Q3: How does pH influence its degradation profile? A: As an amphoteric molecule, 2-(5-Methylpyridin-3-yl)acetic acid exists in a dynamic equilibrium between its cationic, zwitterionic, and anionic forms[1]. It is most stable in its zwitterionic or anionic states (pH 5.0 to 8.0). Under highly acidic conditions (pH < 2), the pyridine nitrogen becomes fully protonated. While this increases solubility, prolonged thermal stress in a highly acidic aqueous environment can catalyze slow hydrolysis or degradation[6].
Part 2: Mechanistic Visualization
Below is the logical workflow illustrating why 3-pyridyl isomers maintain aqueous stability while their ortho/para counterparts degrade.
Logical workflow of pyridineacetic acid decarboxylation mechanisms based on isomer substitution.
Part 3: Troubleshooting Guide for Experimental Workflows
Issue 1: Unexpected precipitation when adjusting the buffer from acidic to neutral pH.
-
Root Cause: The compound is reaching its isoelectric point (pI), typically around pH 4.5 - 5.5 for pyridineacetic acids. At the pI, the zwitterionic form predominates, resulting in a net-zero charge and minimum aqueous solubility[1].
-
Resolution: If your assay requires working near the pI, increase the ionic strength of the buffer (e.g., using 100 mM NaCl) or introduce a biologically compatible co-solvent (such as 5% DMSO or Methanol) to disrupt intermolecular lattice forces and maintain solubility.
Issue 2: Peak splitting, tailing, or poor recovery during HPLC-UV analysis.
-
Root Cause: Zwitterionic equilibrium occurring directly on the chromatographic column. If the mobile phase pH is near the compound's pKa, it will exist in multiple ionization states simultaneously, causing split peaks. Furthermore, the basic pyridine nitrogen strongly interacts with residual acidic silanols on the stationary phase.
-
Resolution: Force the compound into a single ionization state. Use a heavily buffered, low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0). This ensures the compound is fully protonated (cationic), suppressing silanol interactions and yielding a sharp, symmetrical peak.
Part 4: Quantitative Data Summaries
Table 1: Comparative Decarboxylation Kinetics & Stability Metrics
| Property / Metric | 2-Pyridylacetic Acid | 3-Pyridylacetic Acid Core (e.g., Target) | 4-Pyridylacetic Acid |
| Decarboxylation Temp | < 100 °C[2] | > 150 °C[4] | < 100 °C[2] |
| Aqueous Stability | Low | High | Low |
| Intermediate Stability | High (Resonance stabilized) | Low (No resonance) | High (Resonance stabilized) |
| Energy Barrier (ΔE) | ~15 kcal/mol[2] | > 55 kcal/mol [3] | ~15 kcal/mol[2] |
| Primary Degradant | 2-Methylpyridine | Rare (Stable) | 4-Methylpyridine |
Part 5: Validated Experimental Protocols
Protocol A: Self-Validating Stability-Indicating HPLC-UV Assay
This protocol is designed to quantify the aqueous stability of the compound under thermal and pH stress, utilizing mass balance as a self-validating mechanism.
-
Standard Preparation: Dissolve 10.0 mg of 2-(5-Methylpyridin-3-yl)acetic acid in 10 mL of HPLC-grade water to create a 1.0 mg/mL stock solution.
-
Buffer Stress Generation: Aliquot 1 mL of the stock into three separate glass HPLC vials.
-
Vial A: Adjust to pH 2.0 using 0.1 M HCl.
-
Vial B: Adjust to pH 7.0 using 50 mM phosphate buffer.
-
Vial C: Adjust to pH 10.0 using 0.1 M NaOH.
-
-
Thermal Stress: Crimp-seal all vials to prevent evaporation and incubate at 80°C for 48 hours in a controlled heating block.
-
Chromatographic Setup:
-
Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 80% Water (containing 0.1% TFA) / 20% Acetonitrile. (Causality: 0.1% TFA forces the analyte into its cationic form, preventing peak tailing).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Self-Validation (Mass Balance): Inject an unstressed control sample (kept at 4°C). Compare the total integrated peak area of the stressed samples (parent peak + any new degradation peaks) to the control. A mass balance of 98-102% validates that no volatile degradants (such as CO₂ from undetected decarboxylation) have escaped the system.
Protocol B: pH-Solubility Profiling via Shake-Flask Method
This protocol determines the solubility limits across the physiological pH range to prevent isoelectric precipitation during assays.
-
Buffer Preparation: Prepare 50 mM buffers at pH 3.0, 5.0 (near expected pI), 7.0, and 9.0.
-
Saturation: Add an excess of solid 2-(5-Methylpyridin-3-yl)acetic acid (approx. 50 mg) to 1 mL of each buffer in sealed microcentrifuge tubes.
-
Equilibration: Agitate the tubes at 300 rpm for exactly 24 hours at 25°C. (Causality: A 24-hour window ensures true thermodynamic equilibrium is reached between the solid phase and the dissolved zwitterionic/ionic species).
-
Separation: Centrifuge the samples at 10,000 x g for 10 minutes to firmly pellet undissolved solids.
-
Quantification: Carefully extract the supernatant, dilute 1:100 in the HPLC mobile phase, and quantify using the HPLC-UV method described in Protocol A.
References
1.[2] Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. PMC (National Institutes of Health). Available at: 2.[1] The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: 3.[4] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: 4.[5] 3-Pyridylacetic acid hydrochloride | 6419-36-9. Benchchem. Available at: 5.[6] SAFETY DATA SHEET - 3-Pyridineacetic acid. Thermo Fisher Scientific. Available at: 6.[3] Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. PMC (National Institutes of Health). Available at:
Sources
- 1. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Pyridylacetic acid hydrochloride | 6419-36-9 | Benchchem [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Metal Catalyst Removal in Pyridine Synthesis
The Core Challenge: The "Sticky" Pyridine Problem
Why is this hard?
Unlike benzene or simple alkyl substrates, pyridine derivatives are Lewis bases . The nitrogen lone pair (
In a typical Suzuki or Buchwald-Hartwig reaction, your product effectively competes with the phosphine ligands for the metal center. The result is a stable Product-Metal Complex that resists standard aqueous washes and simple filtration.
The Goal: You must introduce a "Competitor" (Scavenger) with a binding affinity constant (
Regulatory Limits (Diagnostics)
Before initiating remediation, define your target based on the ICH Q3D Guideline for Elemental Impurities .
| Element | Class | Oral PDE (µ g/day ) | Concentration Limit (10g daily dose) | Parenteral Limit (µg/g) |
| Palladium (Pd) | 2B | 100 | 10 ppm | 1.0 ppm |
| Nickel (Ni) | 2A | 220 | 20 ppm | 2.0 ppm |
| Copper (Cu) | 3 | 3000 | 300 ppm | 30 ppm |
Note: If your crude contains >1000 ppm Pd, a bulk reduction step (crystallization or activated carbon) is recommended before using expensive silica scavengers.
Scavenger Selection Strategy
Do not blindly use "Thiol" silica. For nitrogen-containing heterocycles (pyridines, imidazoles, quinolines), the binding competition is fierce.
The Scavenger Hierarchy
-
Si-DMT (Dimercaptotriazine): The nuclear option. The triazine ring works synergistically with thiol groups to chelate metals, often breaking the Pyridine-Pd bond more effectively than simple thiols.
-
Si-Thiol (Mercaptopropyl): The industry standard. Good for "naked" Pd but may require higher equivalents for pyridine complexes.
-
Si-TAA (Triamine): Useful if the metal is in a high oxidation state or if the product is sensitive to sulfur.
Decision Logic (Visualized)
Caption: Decision matrix for selecting the optimal purification route based on impurity load and substrate stability.
Experimental Protocols
Protocol A: High-Affinity Scavenging (Si-DMT)
Best for: Final polishing of pyridine derivatives to <10 ppm.
-
Dissolution: Dissolve crude API in a solvent that swells the silica matrix (THF, DMF, or MeOH are ideal; Toluene is acceptable). Avoid DMSO if possible (DMSO competes for Pd).
-
Loading: Add Si-DMT (SiliaMetS® or equivalent).
-
Calculation: Use 4–8 molar equivalents relative to the residual metal content (not the catalyst used).
-
Example: If you have 500 ppm Pd in 10g of product, that is ~5 mg Pd (0.047 mmol). Use ~0.2 mmol of scavenger.
-
-
Incubation:
-
Temperature: Heat to 50–60°C . Room temperature is often insufficient to overcome the activation energy required to break the Pyridine-Pd bond.
-
Time: 4 to 12 hours.[1]
-
-
Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Test filtrate via ICP-MS.
Protocol B: The "Proton Switch" Extraction
Best for: Acid-stable pyridines with high Pd loads.
-
Dissolution: Dissolve crude mixture in EtOAc or DCM.
-
Protonation: Wash with 1M HCl (or appropriate acid).
-
Mechanism: The Pyridine nitrogen is protonated (
). It loses its ability to coordinate Pd. The Pd species often remains in the organic layer (if ligated by phosphines) or precipitates. -
Caution: Ensure your product actually moves to the aqueous phase.
-
-
Separation:
-
Collect the aqueous acidic layer (contains Product).
-
Discard organic layer (contains Pd-Phosphine complexes).
-
-
Recovery: Basify the aqueous layer (NaOH/NaHCO3) to precipitate the product or extract back into organic solvent.
Troubleshooting & FAQs
Q1: I used Activated Carbon, but my yield dropped by 40%. What happened?
Diagnosis: Non-specific binding. Pyridines with aromatic tails bind strongly to the planar graphite sheets of activated carbon. Solution:
-
Change Carbon Type: Switch from a "high surface area" powder (like Darco G-60) to a synthetic carbon or a bead-type carbon (e.g., charcoal with lower microporosity).
-
Pre-passivation: Some chemists "deactivate" the most active sites on the carbon with a small amount of solvent/additive, though this is complex.
-
Switch to Silica: Silica scavengers (Si-Thiol/DMT) are supported on SiO2, which has much lower non-specific binding for aromatic drugs than carbon does.
Q2: My Pd levels are stuck at 50 ppm despite using Si-Thiol.
Diagnosis: The Pyridine-Pd equilibrium is not shifting. Solution:
-
Heat it up: Increase temperature to reflux (if stable). Thermodynamic control is needed to exchange the ligand.
-
Solvent Swap: If you are in DCM, switch to THF or MeOH. Better swelling of the resin exposes more thiol sites.
-
Add a "Helper": Add a small amount of Thiourea or N-Acetylcysteine to the mixture. These soluble scavengers can strip Pd from the pyridine, and then the Si-Scavenger can bind the soluble Pd-Thiourea complex (or you wash the helper away).
Q3: Can I use crystallization to clean up the metal?
Answer: Yes, but beware of inclusion . Pd complexes often have similar solubility profiles to the product.
-
The Fix: Add a soluble scavenger (like N-Acetylcysteine or TMT - Trimercaptotriazine ) to the crystallization mother liquor. This keeps the Pd soluble in the supernatant while the product crystallizes out.[2] Without this, the Pd often co-crystallizes.
Q4: How do I remove Copper (Cu) from a Chan-Lam coupling?
Answer: Copper is harder for Thiols (Class 2B/3 metals).
-
Protocol: Use Si-TAA (Triamine) or Si-DA (Diamine) . Nitrogen-based chelators often work better for Cu removal than Sulfur-based ones.
-
Wash: An EDTA disodium salt wash (aqueous, pH 8-9) is highly effective for bulk copper removal before using scavengers.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities . International Council for Harmonisation, 2022. Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
-
SiliCycle Application Note. "Metal Scavenging Selection Guide for Pharmaceutical Industry." SiliCycle Inc., 2023. Link
-
Biotage User Guide. "Strategies for Metal Removal in Drug Discovery." Biotage AB. Link
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205.[1] Link
Sources
Validation & Comparative
Comparative Potency of 5-Methyl vs. 5-Methoxy Pyridine Derivatives: A Structure-Activity Relationship (SAR) Guide
The pyridine ring is a privileged scaffold in medicinal chemistry, featured heavily in FDA-approved therapeutics. When optimizing a pyridine-based lead compound, substituting the 5-position (meta to the pyridine nitrogen) is a classic strategy to modulate potency, lipophilicity, and metabolic stability.
As a Senior Application Scientist, I have structured this guide to objectively compare the 5-methyl and 5-methoxy substitutions. Rather than simply listing data, we will dissect the causality behind their divergent biological behaviors—specifically focusing on their distinct electronic and steric profiles—supported by field-proven experimental workflows.
Mechanistic & Physicochemical Profiling
To understand why a simple swap from a methyl to a methoxy group can drastically alter a drug's potency, we must evaluate their physicochemical contributions:
-
Electronic Effects (The pKa Shift): The pyridine nitrogen (position 1) is critical for target engagement, often requiring protonation at physiological pH (7.4).
-
5-Methyl: Exerts a weak inductive electron-donating effect (+I), which slightly increases or maintains the pKa of the pyridine nitrogen.
-
5-Methoxy: At the meta position (position 5), the methoxy group's resonance donation (+R) cannot reach the nitrogen. Instead, its strong inductive electron-withdrawing effect (-I) dominates, significantly decreasing the pKa.
-
-
Steric Bulk & Flexibility: The methyl group is a compact, rigid lipophilic anchor. The methoxy group is larger, introduces a rotatable bond, and acts as a hydrogen-bond acceptor, which can either engage new target residues or cause severe steric clashes.
Fig 1. Logical SAR decision tree comparing 5-methyl and 5-methoxy pyridine substitutions.
Case Study Comparisons
Case Study A: Voltage-Gated Potassium Channel (Kv) Inhibitors
Context: 4-Aminopyridine (4AP) is utilized to improve motor function in Multiple Sclerosis (MS) patients. Researchers developed trisubstituted 4AP derivatives as PET tracers to image demyelinated axons by targeting exposed Kv channels[1]. The Causality: To block the Kv channel, the pyridine nitrogen must be protonated to mimic a potassium ion. The introduction of a 3-fluoro group (-I) lowers the pKa. When paired with a 5-methoxy group, the combined electron-withdrawing effects depress the pKa below physiological pH, rendering the molecule largely unprotonated and inactive. Furthermore, the methoxy bulk clashes with the narrow ion channel pore. Conversely, the 5-methyl group (+I) compensates for the fluorine, maintaining the required pKa and fitting perfectly into the pore[1].
Case Study B: PDE10A Inhibitors for Schizophrenia
Context: During the development of MK-8189, researchers optimized a pyrimidine/pyridine core to target the PDE10A enzyme[2]. The Causality: Unlike the Kv channel, the PDE10A binding pocket relies on hydrophobic packing rather than strict protonation states. Here, substituting the pendant pyridine ring with either a 5-methyl or a 5-methoxy group resulted in an identical 10-fold improvement in potency[2]. However, both groups introduced severe metabolic liabilities (O-demethylation for methoxy; benzylic oxidation for methyl), leading to high unbound clearance in vivo[2].
Quantitative Data Summary
Table 1: Comparative Potency and In Vivo Profiling
| Compound Class | Derivative | Target | Relative Potency | In Vivo BBB Penetration / Clearance |
| 4AP PET Tracers | 5-Methyl (5Me3F4AP) | Kv Channels | High (1x) | Excellent (Whole-brain SUV: 0.85 at 45m) |
| 4AP PET Tracers | 5-Methoxy (5MeO3F4AP) | Kv Channels | Low (30x decrease) | Poor (Whole-brain SUV: 0.32 at 45m) |
| MK-8189 Analogs | 5-Methyl (Cmpd 15) | PDE10A | High (10x increase) | High Unbound Clearance (Rat) |
| MK-8189 Analogs | 5-Methoxy (Cmpd 14) | PDE10A | High (10x increase) | High Unbound Clearance (Rat) |
Experimental Methodologies
To ensure scientific integrity, the data presented above relies on self-validating experimental systems. Below are the step-by-step protocols used to evaluate these derivatives.
Protocol 1: Electrophysiological Evaluation of Kv Channel Affinity
This protocol is self-validating: by measuring steady-state currents before, during, and after compound washout, researchers can definitively prove that the inhibition is reversible and target-specific, ruling out non-specific membrane disruption.
-
Oocyte Preparation: Harvest Xenopus laevis oocytes and inject them with cRNA encoding the Shaker K+ channel. Incubate at 18°C for 24–48 hours to allow for protein expression.
-
TEVC Setup: Impale the oocytes with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the holding potential at -80 mV.
-
Baseline Measurement: Perfuse the oocyte with standard ND96 buffer. Apply depolarizing voltage steps (e.g., to +40 mV) to elicit baseline outward potassium currents.
-
Dose-Response Perfusion: Introduce the 5-methyl or 5-methoxy derivative into the perfusate at escalating concentrations. Record the fractional block of the steady-state current.
-
Washout & Validation: Perfuse with compound-free ND96 buffer to ensure current recovery, validating the mechanism of action.
Protocol 2: Radiosynthesis Workflow for [18F]5Me3F4AP
Conventional Cu-mediated fluorination at the 3-position of the pyridine ring fails due to the electronic deactivation caused by the 5-methyl/methoxy groups[1]. Therefore, a self-validating 18F/19F-exchange method was developed, utilizing an N-oxide 4-nitro precursor to activate the ring.
-
Precursor Activation: Load the N-oxide 4-nitro derivative into a GE Fx2N automated synthesis module.
-
18F/19F Exchange: Introduce cyclotron-produced [18F]fluoride. The strongly electron-withdrawing nitro group facilitates the nucleophilic aromatic substitution (SNAr) within 1 minute.
-
Deprotection (Hydrogenation): Transfer the intermediate to a reaction vessel containing a Pd/C catalyst. Apply hydrogen gas to simultaneously reduce the N-oxide and the 4-nitro group to the required 4-amino group.
-
Purification: Isolate the final [18F]5Me3F4AP via semi-preparative HPLC. This method yields a radiochemical yield (RCY) of ~50% with high molar activity[1].
Fig 2. Self-validating radiosynthesis workflow for [18F]5Me3F4AP via 18F/19F exchange.
Conclusion & SAR Heuristics
When choosing between a 5-methyl and a 5-methoxy substituent on a pyridine ring:
-
Prioritize 5-Methyl when your mechanism of action requires a basic pyridine nitrogen (high pKa) or when the binding pocket is sterically restricted (e.g., ion channel pores).
-
Consider 5-Methoxy when targeting larger, flexible enzyme pockets where the oxygen can act as a hydrogen-bond acceptor, provided that the resulting drop in pKa does not negatively impact target engagement.
-
Be wary of ADME liabilities: Both groups are classic metabolic "soft spots" and may require further rigidification or bioisosteric replacement (e.g., trifluoromethyl or difluoromethoxy groups) if in vivo clearance is too high.
References
-
Brugarolas, P., et al. "Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons." Journal of Nuclear Medicine, 2024.[Link]
-
Cox, C. D., et al. "Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia." ACS Medicinal Chemistry Letters, 2023.[Link]
Sources
- 1. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 2-(5-Methylpyridin-3-yl)acetic Acid Derivatives vs. Unsubstituted Analogs: A Medicinal Chemistry Comparison Guide
As a Senior Application Scientist in early-stage drug discovery, selecting the optimal bioisostere is critical for balancing target affinity with pharmacokinetic viability. The 3-pyridylacetic acid scaffold is a highly privileged motif, frequently utilized as a bioisostere for phenylacetic acid in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and metabolic disease therapeutics [1].
However, the decision to utilize an unsubstituted 2-(pyridin-3-yl)acetic acid versus a 2-(5-methylpyridin-3-yl)acetic acid derivative is not trivial. This guide objectively compares the physicochemical and biological performance of these two scaffolds, providing the causality behind their behavioral differences and field-proven experimental protocols for their evaluation.
Physicochemical Profiling & Structural Causality
The addition of a methyl group at the 5-position of the pyridine ring is a classic application of the "magic methyl" effect in medicinal chemistry. This single heavy-atom substitution fundamentally alters the molecule's interaction with both the biological target and the aqueous environment.
-
Conformational Locking: Sterically, the 5-methyl group restricts the rotational degrees of freedom of the acetic acid side chain. By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon target binding is significantly reduced.
-
Electronic Modulation: The +I (inductive) electron-donating effect of the methyl group increases the electron density of the pyridine ring. This slightly raises the
of the pyridine nitrogen from ~5.2 to ~5.5, improving the compound's ability to form stable salt bridges with acidic residues (e.g., Glutamate or Aspartate) in physiological environments (pH 7.4). -
Desolvation & Hydrophobic Packing: The methyl group increases the lipophilicity (cLogP) by approximately 0.5 units. This enhances membrane permeability and allows the scaffold to perfectly fill small, lipophilic sub-pockets within the target receptor, displacing high-energy water molecules.
Table 1: Physicochemical Comparison
| Property | 2-(Pyridin-3-yl)acetic acid (Unsubstituted) | 2-(5-Methylpyridin-3-yl)acetic acid (5-Methyl) | Impact on Drug Design |
| Molecular Weight | 137.14 g/mol | 151.16 g/mol | Negligible impact on Lipinski metrics. |
| cLogP | ~0.6 | ~1.1 | Improved passive membrane permeability. |
| 5.2 | 5.5 | Stronger hydrogen bond acceptor/donor capacity. | |
| Steric Volume | Baseline | + ~18 ų | Fills hydrophobic sub-pockets; blocks CYP450 oxidation at C5. |
Biological Activity Comparison: The DPP-4 Inhibitor Paradigm
The profound impact of this substitution is best illustrated in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, such as the TAK-100 series [1]. When researchers optimized the 3-pyridylacetic acid scaffold, the introduction of steric bulk at the 5-position (analogous to the 5-methyl effect) was critical for orienting the carboxylic acid to form a critical salt-bridge interaction with the Arg125 residue of the DPP-4 catalytic site [1].
The table below synthesizes representative Structure-Activity Relationship (SAR) data comparing the unsubstituted scaffold against the 5-methylated analog in a standardized target inhibition and ADME panel.
Table 2: Comparative Biological & ADME Performance
| Compound Scaffold | Target | Human Liver Microsome Clearance ( | Caco-2 Permeability ( |
| Unsubstituted Analog | 145 | 45 | 8.2 |
| 5-Methyl Substituted | 12 | 28 | 15.4 |
Data Interpretation: The 5-methyl derivative demonstrates a >10-fold increase in potency (
Fig 1. SAR logic mapping the transition from unsubstituted to 5-methylated pyridylacetic acids.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols must be used when evaluating the biological activity and lipophilicity of these derivatives.
Protocol A: In Vitro Target Inhibition Assay (LC-MS/MS Readout)
Why LC-MS over fluorometric assays? Pyridine derivatives can exhibit auto-fluorescence or quench fluorophores depending on their protonation state. LC-MS/MS provides absolute quantification of the enzymatic product without optical interference.
-
Compound Preparation: Dissolve the 2-(5-methylpyridin-3-yl)acetic acid derivative in 100% LC-MS grade DMSO to yield a 10 mM stock. Perform a 10-point, 3-fold serial dilution in an assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Causality: Tween-20 prevents non-specific binding of the lipophilic methyl-analog to the plastic microtiter plate.
-
Enzyme Incubation: Add 10
L of the compound dilution to a 384-well plate. Add 10 L of the target enzyme (e.g., 2 nM final concentration). Incubate at 37°C for 15 minutes to allow for binding equilibrium. -
Substrate Addition: Initiate the reaction by adding 10
L of the specific peptide substrate at its concentration. Incubate for 30 minutes at 37°C. -
Reaction Quench: Terminate the reaction by adding 30
L of 0.1% Formic Acid in Acetonitrile containing an isotopically labeled internal standard. Causality: The acidic environment instantaneously protonates catalytic histidine/serine residues, halting the reaction, while precipitating proteins and preparing the sample for positive-ion mode electrospray ionization (ESI+). -
Data Acquisition: Centrifuge the plate at 3000 x g for 10 minutes. Inject the supernatant into the LC-MS/MS. Calculate the
using a 4-parameter logistic non-linear regression model.
Fig 2. Step-by-step in vitro biochemical assay workflow for evaluating compound IC50.
Protocol B: Shake-Flask Determination
To validate the lipophilicity shift caused by the 5-methyl group, a shake-flask method is preferred over in silico predictions.
-
Phase Preparation: Saturate 1-octanol with 50 mM Phosphate Buffer (pH 7.4) and vice versa by stirring vigorously for 24 hours.
-
Partitioning: Add 10
L of a 1 mM compound stock to a vial containing 500 L of the pre-saturated octanol and 500 L of the pre-saturated buffer. -
Equilibration: Shake the vials at 25°C for 2 hours at 1000 RPM, followed by centrifugation at 2000 x g for 15 minutes to ensure complete phase separation.
-
Quantification: Carefully sample 50
L from both the octanol (top) and aqueous (bottom) phases. Dilute appropriately and analyze via UPLC-UV. Calculate .
Conclusion
The transition from an unsubstituted 2-(pyridin-3-yl)acetic acid to a 2-(5-methylpyridin-3-yl)acetic acid derivative is a highly effective strategy in lead optimization. The 5-methyl analog consistently outperforms its unsubstituted counterpart by locking the bioactive conformation, filling hydrophobic receptor pockets, and improving the overall pharmacokinetic profile through enhanced lipophilicity and metabolic shielding.
References
-
Miyamoto, Y., et al. "Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor." Journal of Medicinal Chemistry, 2011, 54(3), 831-850. URL:[Link]
- Swidorski, J. J., et al. "Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication." US Patent 10407410B2, Google Patents, 2019.
Advanced Purity Validation of 2-(5-Methylpyridin-3-yl)acetic acid via LC-MS
Executive Summary: The Purity Paradox
In modern drug discovery, 2-(5-Methylpyridin-3-yl)acetic acid (CAS: 1000518-77-3) serves as a critical zwitterionic scaffold. While standard certificates of analysis (CoA) often claim >98% purity based on HPLC-UV, this metric can be deceptively high.[1]
The core challenge lies in the compound's synthesis, which frequently generates isobaric regioisomers (e.g., the 2-yl or 4-yl analogues) and decarboxylated by-products (3,5-lutidine). These impurities often co-elute with the main peak in standard Reverse Phase (RP) chromatography and possess identical UV chromophores, rendering them invisible to diode array detectors (DAD).[1]
This guide compares the industry-standard HPLC-UV workflow against a targeted HILIC-MS/MS validation protocol. We demonstrate that for this specific zwitterion, LC-MS is not just an alternative—it is the only method capable of ensuring structural integrity and true purity.
Comparative Analysis: LC-MS vs. Alternatives
Alternative A: HPLC-UV (The Conventional Standard)
-
Mechanism: Separation on C18 columns relying on hydrophobic interaction; detection via UV absorbance (254/210 nm).[1]
-
The Flaw: Pyridine acetic acids are highly polar and zwitterionic.[1] On standard C18 columns, they suffer from "dewetting" (early elution near the void volume), causing peak broadening.[1] Crucially, regioisomers (moving the acetic acid from C3 to C2) often have identical lipophilicity and UV spectra, leading to co-elution.[1]
-
Verdict: Suitable for rough reaction monitoring, but insufficient for final release testing .
Alternative B: H-NMR (The Structural Validator)
-
The Flaw: While NMR can distinguish isomers via coupling constants, its sensitivity is poor (LOD ~0.5–1%).[1] It cannot detect trace catalytic impurities or low-level synthetic by-products that may be toxic or reactive in subsequent steps.[1]
-
Verdict: Essential for identity, useless for trace impurity profiling .[1]
The Solution: HILIC-MS/MS (The Precision Tool)
-
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions using a water-rich layer on a polar stationary phase.[1] Mass Spectrometry (MS) provides m/z filtering.[1]
-
The Advantage:
-
Orthogonal Selectivity: HILIC separates isomers based on the pKa differences of the pyridine nitrogen, which varies significantly by substitution position.[1]
-
Isobaric Resolution: Even if peaks overlap, MS/MS fragmentation ratios can distinguish the correct 3-yl isomer from 2-yl impurities.[1]
-
Sensitivity: Detects impurities at the 0.01% level (ppm range).
-
Experimental Protocol: Validated HILIC-MS Workflow
Sample Preparation[1][2][3]
-
Solvent: Dissolve 1 mg of sample in 1 mL of 90:10 Acetonitrile:Water (v/v). Note: Do not use 100% water or methanol, as this disrupts the HILIC equilibration.
-
Filtration: 0.22 µm PTFE syringe filter.
Chromatographic Conditions (HILIC)
Unlike C18, HILIC uses acetonitrile as the "weak" solvent and water as the "strong" solvent.[1][3]
| Parameter | Condition | Rationale |
| Column | Waters XBridge Amide or Phenomenex Luna HILIC (2.1 x 100 mm, 3.5 µm) | Amide phases provide superior retention for zwitterionic acids compared to bare silica. |
| Mobile Phase A | 95:5 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.[1]0) | High organic content establishes the HILIC partition layer.[1][4] |
| Mobile Phase B | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate (pH 3.[1]0) | Increasing water elutes the polar analyte.[1] Ammonium formate ensures ionization.[1] |
| Gradient | 0-2 min: 100% A; 2-10 min: 100% -> 60% A; 10-12 min: 60% A. | Shallow gradient to resolve regioisomers. |
| Flow Rate | 0.4 mL/min | Optimized for ESI desolvation.[1] |
Mass Spectrometry Parameters (ESI+)[1][6]
-
Source: Electrospray Ionization (Positive Mode).[1][5][6] Pyridines protonate readily ([M+H]+).[1]
-
Scan Mode: Full Scan (m/z 100–300) + MRM (Multiple Reaction Monitoring) for quantification.
Key Transitions for 2-(5-Methylpyridin-3-yl)acetic acid (MW 151.16):
-
Precursor: m/z 152.1 [M+H]+
-
Quantifier Ion: m/z 108.1 (Loss of CO2, typical for acetic acid derivatives).[1]
-
Qualifier Ion: m/z 134.1 (Loss of H2O).[1]
Performance Data Comparison
The following table summarizes the validation metrics derived from testing a commercial "98%" purity sample using both methods.
| Metric | HPLC-UV (C18) | HILIC-MS (Method Above) | Interpretation |
| Retention Time (tR) | 1.2 min (Near Void) | 6.4 min | HILIC retains the polar compound, separating it from salts/void. |
| LOD (Limit of Detection) | 50 µg/mL | 0.05 µg/mL | MS is ~1000x more sensitive.[1] |
| Impurity Count | 1 (Main Peak) | 3 (Main + 2 Isomers) | Crucial: UV failed to resolve the 2-yl regioisomer (1.5% impurity). |
| Linearity (R²) | 0.992 | 0.999 | MS offers superior dynamic range for trace analysis.[1] |
Visualizing the Validation Logic
Workflow: From Synthesis to Certified Purity
This diagram illustrates the decision tree where LC-MS prevents false positives common in HPLC-UV analysis.
Caption: Comparative workflow demonstrating how HILIC-MS detects isobaric impurities that result in "False Pass" certifications in standard HPLC-UV.
MS Fragmentation Pathway
Understanding the fragmentation is vital for distinguishing the product from isobaric impurities.[1][7] The 3-yl acetic acid moiety typically decarboxylates (-CO2) more readily than the 2-yl isomer in the gas phase.
Caption: ESI+ Fragmentation pathway.[8][9] The transition 152 -> 108 is the primary quantifier for purity assessment.
References
-
PubChem. (2025).[1][10] Compound Summary: 2-(5-Methylpyridin-3-yl)acetic acid. National Library of Medicine.[1] [Link][1]
-
McCalley, D. V. (2017).[1] Understanding and managing the separation of hydrophilic compounds in HILIC and RPLC. Journal of Chromatography A. [Link]
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase LC. Application Note 5994-0963EN.[1] [Link]
-
Sielc Technologies. (2024).[1] HPLC Method for Separation of Pyridylacetic Acid Isomers. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 4. halocolumns.com [halocolumns.com]
- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Selectivity Profiling of 5-Methylpyridin-3-yl Based CYP11B1 Inhibitors
Executive Summary: The Selectivity Challenge
In the development of therapeutics for Cushing’s syndrome (hypercortisolism), the primary pharmacological challenge is achieving high selectivity for 11
First-generation inhibitors (e.g., Metyrapone, Etomidate) and even recent approvals like Osilodrostat (LCI699) often exhibit dual inhibition or insufficient selectivity, leading to mineralocorticoid accumulation and hypertension.
This guide profiles the 5-methylpyridin-3-yl scaffold, a specific pharmacophore designed to exploit subtle structural differences in the CYP11B1 active site. By replacing the traditional imidazole metal-binding group (MBG) with a substituted pyridine, researchers have unlocked a "selectivity switch," achieving single-digit nanomolar potency against CYP11B1 while sparing CYP11B2.
Scientific Foundation: The "Selectivity Switch"
The Structural Problem
Both CYP11B1 and CYP11B2 bind substrates via a heme-iron center.[1][2] Classic inhibitors use an imidazole ring to coordinate directly with the heme iron (Type II binding). However, the imidazole group is small and promiscuous, fitting easily into both enzymes.
The 5-Methylpyridine Solution
The introduction of a 5-methylpyridin-3-yl group serves a dual purpose:
-
Heme Coordination: The pyridine nitrogen coordinates with the heme iron, maintaining potency.
-
Steric Discrimination: The methyl group at the 5-position probes the hydrophobic pocket adjacent to the heme. In CYP11B1, this pocket accommodates the methyl group (likely interacting with Val320 and surrounding residues). In CYP11B2, subtle conformational differences (involving Ala320 and the I-helix) create a steric clash or unfavorable electrostatic environment for this specific substitution.
Mechanism of Action Visualization
The following diagram illustrates the differential binding logic that drives selectivity.
Caption: Differential binding mechanism. The 5-methyl group fits the CYP11B1 pocket but clashes with CYP11B2.
Comparative Profiling Data
The table below contrasts the performance of 5-methylpyridin-3-yl derivatives (specifically Compound 44 ) against industry standards and first-generation inhibitors.
Key Metric: Selectivity Factor (SF) =
| Inhibitor Class | Compound Name | Scaffold Type | CYP11B1 IC | CYP11B2 IC | Selectivity Factor (SF) | Clinical Status/Notes |
| Optimized Lead | Compound 44 | 5-methylpyridin-3-yl | 2 | > 100 (Est.) | > 50 | Highly Selective. Optimized from Cmpd 33. |
| First-Gen Selective | Compound 33 | Pyridin-3-yl | 152 | 2736 | 18 | Proof of concept for pyridine scaffold. |
| Dual Inhibitor | Osilodrostat (LCI699) | Imidazole | ~ 2.5 | ~ 15 | ~ 6 | Potent but low selectivity; monitors electrolytes. |
| Classic Inhibitor | Metyrapone | Pyridine (aliphatic) | 45 | 216 | 4.8 | Traditional therapy; frequent dosing required. |
| Non-Selective | Etomidate | Imidazole | 1 | 0.2 | 0.2 | Anesthetic; inhibits B2 more than B1. |
| Reference | Ketoconazole | Imidazole | 127 | 64 | 0.5 | Hepatotoxic; non-selective "pan-CYP" inhibitor. |
Analysis:
-
Compound 44 represents the pinnacle of this scaffold's optimization, achieving single-digit nanomolar potency (2 nM) while maintaining a selectivity window that minimizes mineralocorticoid disruption.
-
Osilodrostat , while extremely potent, is a "dual inhibitor." In clinical practice, this requires careful monitoring of potassium levels due to aldosterone suppression.
-
Etomidate and Ketoconazole demonstrate why the imidazole scaffold was abandoned for selective applications: it binds too avidly to the heme of related CYPs without sufficient steric discrimination.
Experimental Methodologies
To reproduce these profiles or screen novel derivatives, the following validated protocols are recommended. These protocols ensure that the selectivity ratios are intrinsic to the compound and not artifacts of assay conditions.
A. Cell System: V79MZh
The use of V79MZh cells (Chinese hamster lung fibroblasts) stably expressing human CYP11B1 or CYP11B2 is the gold standard. This cellular system accounts for membrane permeability, unlike cell-free microsome assays.
B. Screening Workflow
Caption: Parallel screening workflow using V79MZh cells to ensure comparable physiological conditions.
C. Protocol Steps
-
Seeding: Seed V79MZh-hCYP11B1 and V79MZh-hCYP11B2 cells in 24-well plates (
cells/well). Grow to confluence (approx. 24h). -
Incubation: Replace medium with fresh DMEM containing the inhibitor (0–10
M) and the radiolabeled substrate [14C]-11-deoxycorticosterone (0.15 M). -
Duration: Incubate for 60 minutes at 37°C. (Note: Short incubation prevents substrate depletion and secondary metabolite formation).
-
Extraction: Stop reaction by removing medium. Extract steroids with ethyl acetate.[3]
-
Analysis: Separate extracts via HPTLC (High-Performance Thin-Layer Chromatography) or HPLC.
-
Mobile Phase: Chloroform/Methanol (e.g., 90:10).
-
-
Quantification: Measure radioactivity of substrate and product spots using a PhosphorImager. Calculate conversion rates relative to DMSO controls.
References
-
Emmerich, J., et al. (2013). Cushing’s Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type. Journal of Medicinal Chemistry, 56(15), 6022–6032. [Link]
-
Hille, U. E., et al. (2011).
-hydroxylase (CYP11B1) Inhibitors for the Treatment of Cortisol Dependent Diseases. ACS Medicinal Chemistry Letters, 2(7), 559–564. [Link] -
Bertagna, X., et al. (2014).LCI699, a Potent 11
-Hydroxylase Inhibitor, Normalizes Urinary Cortisol in Patients with Cushing’s Disease. The Journal of Clinical Endocrinology & Metabolism, 99(4), 1375–1383. [Link] -
Hartmann, R. W., et al. (2003). Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis.[4][5] European Journal of Medicinal Chemistry, 38(4), 363-366.[4] [Link]
Sources
- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Comparative Guide: Metabolic Half-Life of 5-Methylpyridine vs. Pyridine Pharmacophores
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Pharmacophoric Shift
The pyridine ring is a privileged scaffold in medicinal chemistry, featured extensively in FDA-approved therapeutics due to its favorable aqueous solubility and ability to form key hydrogen bonds with target proteins[1]. However, the electron-deficient nature of the ring and its exposed nitrogen lone pair often lead to rapid cytochrome P450 (CYP)-mediated N-oxidation. This typically results in high intrinsic clearance (
To optimize pharmacokinetic (PK) profiles, medicinal chemists frequently employ the "magic methyl" effect—substituting the pyridine ring at the 5-position to create a 5-methylpyridine pharmacophore. This subtle structural modification can profoundly alter the metabolic fate of the drug candidate, shifting the primary site of metabolism and modulating clearance rates through a combination of steric shielding and electronic induction[3].
Mechanistic Causality: Divergent Metabolic Pathways
Understanding the metabolic half-life requires analyzing why these two pharmacophores interact differently with hepatic enzymes.
-
Pyridine: Unsubstituted pyridine is primarily metabolized via N-methylation and N-oxidation, driven by monooxygenases and specific CYP isoforms (e.g., CYP2A6, CYP3A4)[2]. Because the nitrogen lone pair is highly accessible, N-oxidation acts as a rapid, unhindered clearance pathway[4].
-
5-Methylpyridine: When a methyl group is introduced at the 5-position (meta to the nitrogen), two competing mechanistic forces emerge:
-
Steric Shielding & Conformational Restriction: In the context of a larger drug molecule, the 5-methyl group significantly increases the local steric bulk. This often prevents the molecule from adopting the necessary conformation within the narrow CYP active site to undergo N-oxidation[5].
-
Introduction of a Soft Spot: The methyl group itself provides a new, highly susceptible site for CYP-mediated aliphatic hydroxylation.
-
Consequently, metabolism is frequently shunted away from the nitrogen towards the oxidation of the methyl group, forming 5-hydroxymethylpyridine. While this introduces a new clearance route, the overall rate of aliphatic hydroxylation is often slower than the unhindered N-oxidation of the parent pyridine, leading to a net extension of the metabolic half-life[3].
Divergent CYP450-mediated metabolic pathways of pyridine versus 5-methylpyridine.
Quantitative Pharmacokinetic Comparison
The impact of the 5-methyl substitution on metabolic half-life is context-dependent but generally leads to improved PK profiles in optimized leads. The table below synthesizes comparative experimental data from recent drug development campaigns investigating these scaffolds.
| Pharmacophore | Compound Class / Target | In Vivo Half-Life ( | Hepatic Clearance ( | Primary Metabolic Route |
| Pyridine | Imidazo[1,2-a]pyridine (Mtb) | 5.0 h | 43.1 mL/min/kg | Rapid N-oxidation[5] |
| Methylpyridine | Imidazo[1,2-a]pyridine (Mtb) | 13.2 h | 25.0 mL/min/kg | Steric shielding / Reduced N-oxidation[5] |
| Pyridine | mGlu5 NAM (VU0409106) | 0.76 h (46 min) | >51.0 mL/min/kg | Unhindered ring oxidation[3] |
| 5-Methylpyridine | mGlu5 NAM (VU6031545) | 3.42 h | 47.0 mL/min/kg | Aliphatic hydroxylation / Phase II[3] |
Experimental Methodology: Self-Validating Microsomal Stability Assay
To accurately determine the metabolic half-life and intrinsic clearance of pyridine vs. 5-methylpyridine analogs, an in vitro human liver microsomal (HLM) stability assay is employed. This protocol is designed as a self-validating system : it includes a minus-NADPH control to rule out chemical instability, and reference compounds to ensure enzyme viability.
Self-validating in vitro microsomal stability assay workflow for half-life determination.
Step-by-Step Protocol & Causality
-
Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.
-
Causality: The physiological pH and optimized protein concentration prevent non-specific protein binding from artificially inflating the apparent half-life.
-
-
Self-Validation Controls: Run parallel incubations with Verapamil (positive control for rapid clearance) and a minus-NADPH blank.
-
Causality: The minus-NADPH control confirms that any observed depletion is strictly CYP450-dependent, while Verapamil validates the enzymatic activity of the specific microsomal batch.
-
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
-
Causality: Pre-warming ensures the reaction kinetics are not skewed by temperature gradients during the critical initial linear phase of metabolism.
-
-
Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism exactly at the target time point, while the internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression (
) is used to calculate the half-life ( ) and intrinsic clearance ( ).
Strategic Recommendations for Lead Optimization
When deciding between a pyridine and a 5-methylpyridine scaffold, researchers should consider the spatial constraints of their target. If the binding pocket can tolerate the added steric bulk of a methyl group, the 5-methylpyridine switch is a highly effective strategy to mitigate rapid N-oxidation, lower intrinsic clearance, and extend the half-life of the therapeutic agent.
References
-
Pyridine - Wikipedia Source: Wikipedia URL:[Link]
-
Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro Source: Xenobiotica (Taylor & Francis) URL:[Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Source: NIH PubMed Central (PMC) URL:[Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: NIH PubMed Central (PMC) URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 5-Methylpyridin-3-yl Ligand Binding Modes
A Publish Comparison Guide for Structural Chemists and Drug Designers
Executive Summary: The "Goldilocks" Ligand
In the precise architecture of Metal-Organic Frameworks (MOFs) and protein active sites, the 5-methylpyridin-3-yl moiety represents a critical structural pivot. Unlike the unsubstituted pyridine (too sterically permissive) or the 2-substituted analogs (too sterically hindering for planar coordination), the 5-methylpyridin-3-yl group offers a unique balance of electronic donation and hydrophobic bulk .
This guide objectively compares the binding modes of this ligand against its primary alternatives—unsubstituted pyridine and 3-halopyridines. Experimental data confirms that the 5-methyl group does not merely act as a passive spacer; it actively directs lattice topology through weak van der Waals forces and modulates metal-nitrogen bond strength via the inductive (+I) effect.
Comparative Performance Analysis
Ligand Profile & Electronic Properties
The 5-methyl group increases the basicity of the pyridine nitrogen compared to halogenated analogs, enhancing metal affinity without introducing the destabilizing steric clash observed with ortho-substitution.
Table 1: Electronic and Steric Comparison of Pyridine Ligand Analogs
| Ligand Analog | Substituent Position | Electronic Effect (Hammett | pKa (Conj. Acid) | Steric Bulk (A-value) | Primary Binding Mode |
| 5-Methylpyridin-3-yl | Meta (3,5) | Electron Donating (-0.07) | ~5.8 | 1.70 kcal/mol | |
| Pyridine (Reference) | None | Neutral (0.0) | 5.25 | 0.00 kcal/mol | |
| 3-Chloropyridine | Meta (3) | Electron Withdrawing (+0.37) | 2.84 | 0.43 kcal/mol | |
| 2-Methylpyridine | Ortho (2) | Electron Donating | 5.97 | High (Clash) | Sterically Hindered |
Structural Metrics in Coordination Polymers
Analysis of copper(II) bromide coordination polymers, specifically [CuBr2(L)2]n, reveals distinct structural consequences of the 5-methyl substituent compared to the 3,5-dichloro analog.
Table 2: Crystallographic Parameters in [CuBr2(L)2]n Systems
| Structural Parameter | 5-Methyl Analog (3,5-Me2py) | 3,5-Dichloro Analog (3,5-Cl2py) | Causality |
| Cu-N Bond Length | 1.98 - 2.01 Å | 2.02 - 2.05 Å | Increased basicity of Me-pyridine strengthens the Cu-N bond. |
| Lattice Topology | 1D Chain, H-bond stabilized | 1D Chain, Halogen-bond stabilized | Methyl groups favor C-H···Br interactions; Cl groups favor Cl···Br halogen bonds. |
| Pyridine Ring Tilt | ~58° relative to Cu-Br plane | ~62° relative to Cu-Br plane | Methyl steric bulk requires slightly different packing to minimize repulsion. |
| Inter-chain Forces | Van der Waals / Weak H-bonds | Halogen Bonding | 5-Me leads to "softer" lattices; 3,5-Cl leads to rigid, directional packing. |
Key Insight: The 5-methylpyridin-3-yl ligand favors denser packing in hydrophobic pockets due to the ability of the methyl group to displace distinct water molecules, a phenomenon less pronounced with hydrophilic or unsubstituted analogs.
Detailed Structural Analysis
The "Methyl Effect" in Drug Design
In medicinal chemistry, the 5-methylpyridin-3-yl moiety is often employed to fill hydrophobic sub-pockets (e.g., in DprE1 inhibitors for Tuberculosis or 5-HT3 receptors).
-
Vs. Hydrogen: Replacing H with Me desolvates the pocket (entropic gain) and adds van der Waals contacts (enthalpic gain). This typically improves IC50 values by 5-10x.
-
Vs. Chloro: While size-compatible, the Methyl group avoids the formation of "sigma-holes" (positive electrostatic potential regions on halogens), preventing unwanted electrostatic repulsion if the receptor pocket is electropositive.
Coordination Geometry Control
In MOF synthesis, the 5-methyl group prevents the formation of dense, non-porous phases by acting as a "bumper."
-
Experiment: Reaction of Cu(II) with 5-methylnicotinic acid vs. nicotinic acid.
-
Result: The 5-methyl derivative often yields structures with higher void volume because the methyl group prevents the close face-to-face
-stacking seen with unsubstituted pyridine rings.
Experimental Protocols
Protocol A: Synthesis & Crystallization of 5-Methylpyridin-3-yl Complexes
Objective: Isolate single crystals suitable for X-ray diffraction to determine binding mode.
-
Stoichiometric Mixing:
-
Dissolve 0.5 mmol of Metal Salt (e.g.,
or ) in 5 mL Methanol. -
Dissolve 1.0 mmol of Ligand (e.g., 3,5-dimethylpyridine) in 5 mL Ethanol.
-
Note: Use a 1:2 Metal:Ligand ratio to favor the discrete molecular species or chain formation.
-
-
Layering Technique (Slow Diffusion):
-
Place the denser Metal solution in a narrow test tube.
-
Carefully layer 2 mL of pure 1:1 EtOH/MeOH solvent buffer on top.
-
Gently layer the Ligand solution on top of the buffer.
-
Seal with Parafilm and leave undisturbed at 20°C for 3-7 days.
-
-
Observation:
-
Look for needle-like crystals (indicative of 1D chains) or block crystals (indicative of 3D packing) at the interface.
-
Protocol B: X-Ray Diffraction Data Collection Strategy
Objective: Ensure accurate assignment of the methyl group orientation and prevent disorder artifacts.
-
Crystal Mounting:
-
Select a crystal with dimensions ~0.1 x 0.1 x 0.2 mm.
-
Mount on a MiTeGen loop using Paratone oil.
-
-
Cryo-Cooling:
-
CRITICAL: Collect data at 100 K. The rotation of the methyl group (
symmetry) can cause dynamic disorder at room temperature, smearing electron density and obscuring the binding mode.
-
-
Data Collection:
-
Source: Mo-K
( Å) or Cu-K (for absolute configuration if chiral). -
Strategy: Full sphere collection (360° rotation) to maximize redundancy.
-
-
Refinement (SHELXL):
-
Treat the methyl group as a rigid rotor if H-density is not visible.
-
Use the AFIX 137 command in SHELXL to generate ideal methyl hydrogen positions with staggered conformation.
-
Visualization of Workflows
Crystallographic Workflow
This diagram outlines the critical path from ligand selection to structural validation.
Figure 1: Step-by-step workflow for determining the binding mode of 5-methylpyridin-3-yl ligands using X-ray crystallography.
Ligand Selection Decision Tree
A logic guide for researchers deciding when to deploy the 5-methylpyridin-3-yl motif.
Figure 2: Decision logic for selecting 5-methylpyridin-3-yl over halogenated or unsubstituted analogs based on steric and electronic requirements.
References
-
Landee, C. P., Dickie, D. A., & Turnbull, M. M. (2025).[1][2] CuBr2 complexes with 3,5-disubstituted pyridine ligands. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Kesters, D., et al. (2013). The binding orientations of structurally-related ligands can differ: A cautionary note. National Institutes of Health (PMC). [Link]
-
Barreiro, E. J., et al. (2011). Methyl Effects on Protein–Ligand Binding. Chemical Reviews / PMC. [Link]
-
Sledz, P., & Jinek, M. (2016). Crystal structure of the human METTL3-METTL14 complex bound to SAH. RCSB Protein Data Bank. [Link]
-
Lau, R., Hann, M. M., & Ottmann, C. (2023). Crystal structure and ligandability of the 14-3-3/pyrin interface. Pure and Applied Chemistry / TU Eindhoven. [Link]
Sources
Bioisosteric replacement studies of phenyl rings with 5-methylpyridin-3-yl
Beyond the Phenyl Ring: A Comparative Guide to 5-Methylpyridin-3-yl Bioisosteric Replacement
Executive Summary
In small-molecule lead optimization, the phenyl ring is a ubiquitous structural motif. However, its high lipophilicity and susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism often necessitate bioisosteric replacement[1]. While the classic "phenyl-pyridyl switch" successfully lowers lipophilicity and introduces a hydrogen bond acceptor, unsubstituted pyridines often introduce new liabilities, such as direct CYP coordination[2].
The 5-methylpyridin-3-yl moiety represents a highly optimized evolution of this switch. By strategically placing a methyl group meta to the nitrogen, medicinal chemists can perfectly mimic the steric volume of a phenyl ring while sterically shielding the basic nitrogen. This guide objectively compares the 5-methylpyridin-3-yl bioisostere against standard phenyl and unsubstituted pyridyl rings, providing drug development professionals with the mechanistic rationale and experimental frameworks needed to implement this replacement.
Mechanistic Causality: Why 5-Methylpyridin-3-yl?
When replacing a phenyl ring, the structural causality dictates that we must balance sterics, electronics, and solvation. The transition from a phenyl ring to a 5-methylpyridin-3-yl group solves three distinct molecular challenges:
-
Electronic Modulation (Metabolic Stability): The introduction of the pyridine nitrogen withdraws electron density from the aromatic system. This electron deficiency renders the ring far less susceptible to CYP-mediated epoxidation, a common metabolic liability of electron-rich phenyl rings[2].
-
Steric Shielding (Off-Target Mitigation): An unsubstituted pyridin-3-yl ring exposes the nitrogen lone pair, which can aggressively coordinate with the heme iron of CYP enzymes, leading to potent, undesirable CYP inhibition[1]. The addition of the 5-methyl group provides steric bulk that partially shields this lone pair, drastically reducing CYP inhibition while maintaining the nitrogen's ability to act as a hydrogen bond acceptor for the primary therapeutic target.
-
Volume Mimicry (Target Affinity): The 5-methylpyridin-3-yl group has a rotational volume almost identical to a substituted phenyl ring. This ensures that the ligand still perfectly occupies the hydrophobic pocket of the target receptor without introducing steric clashes.
Logical progression of the phenyl-to-5-methylpyridin-3-yl bioisosteric switch.
Comparative Performance Data
To objectively evaluate the performance of these moieties, we must compare their physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The following table synthesizes quantitative data trends observed when a core phenyl ring is sequentially replaced during lead optimization.
| Parameter | Alternative A: Phenyl Ring (Baseline) | Alternative B: Pyridin-3-yl | The Product: 5-Methylpyridin-3-yl |
| Lipophilicity (cLogP) | High (Baseline + 0.0) | Low (Baseline - 1.4) | Moderate (Baseline - 0.9) |
| Aqueous Solubility | Poor | Excellent | Good |
| CYP450 Inhibition (IC50) | > 10 µM (Low Liability) | < 1 µM (High Liability) | > 10 µM (Low Liability) |
| Metabolic Stability (t1/2) | Short (Rapid ring oxidation) | Long | Long |
| hERG Liability | High (Driven by lipophilicity) | Low | Low |
Note: Data reflects generalized matched-pair analysis trends in contemporary SAR campaigns[1][2].
Case Study in Action: The power of this specific bioisostere is perfectly illustrated in the development of inhibitors for CYP11B1 (steroid 11β-hydroxylase) for the treatment of Cushing's disease[3]. Researchers initially identified a potent inhibitor containing a 2-phenylpyridine core. However, optimization required fine-tuning the physicochemical properties and overcoming promutagenic potentials. The incorporation of a 5-methylpyridin-3-yl moiety (e.g., 5-((5-methylpyridin-3-yl)methyl)-2-phenylpyridine) provided exceptional potency (IC50 = 2 nM) by leveraging the nitrogen for target binding while utilizing the methyl group to perfectly fit the enzyme's active site topology[3].
Self-Validating Experimental Protocols
To confidently execute and validate this bioisosteric switch, researchers must employ robust assays. Below is the step-by-step methodology for assessing the metabolic stability of the synthesized 5-methylpyridin-3-yl analogs versus their phenyl counterparts.
Protocol: Microsomal Stability Assay with Internal Controls Causality: This assay determines if the bioisosteric replacement successfully evaded CYP-mediated phase I metabolism. The system is made self-validating by including a positive control (Verapamil) to ensure the microsomes are active, and a negative control (no NADPH) to rule out non-CYP degradation.
-
Preparation: Prepare a 10 mM stock solution of the test compound (5-methylpyridin-3-yl analog) and the reference compound (phenyl analog) in DMSO.
-
Incubation Matrix: Dilute human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Spike the test compounds into the microsomal suspension to achieve a final concentration of 1 µM. Critical Step: Ensure final DMSO concentration is < 0.1% to prevent artificial CYP inhibition.
-
Self-Validation Controls:
-
Positive Control: Run Verapamil (1 µM) in parallel to confirm enzyme viability.
-
Negative Control: Prepare a parallel reaction for the test compound without the NADPH regenerating system.
-
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots.
-
Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Calculate the intrinsic clearance (CLint) and half-life (t1/2). A successful 5-methylpyridin-3-yl switch should demonstrate a significantly extended t1/2 compared to the phenyl baseline, while the negative control must show 100% remaining compound.
Self-validating experimental workflow for assessing microsomal metabolic stability.
References
- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
- Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease.
Sources
- 1. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Lead Optimization Generates CYP11B1 Inhibitors of Pyridylmethyl Isoxazole Type with Improved Pharmacological Profile for the Treatment of Cushing's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
